molecular formula C11H12N2O3 B1398120 Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1045856-81-2

Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B1398120
CAS No.: 1045856-81-2
M. Wt: 220.22 g/mol
InChI Key: IAFMEMVTCGKXEB-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a chemical compound based on the 1H-pyrrolo[2,3-b]pyridine core, a structure commonly known as 7-azaindole. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its role as a bioisostere of purines, allowing it to mimic native biomolecules and interact with a variety of enzymatic targets . The 7-azaindole core is found in numerous pharmacologically active compounds and is a key building block for the development of antiproliferative agents, protein-kinase inhibitors, antiviral agents, and anti-inflammatory compounds . Specifically, derivatives of this scaffold have been synthesized and evaluated for their potent antiproliferative activity against various human cancer cell lines, with some analogues functioning as ATP-mimetic inhibitors for kinases like Abl and Src, or as inhibitors of DNA-replication related kinases such as Cdc7 . The methoxy and ethyl carboxylate substituents on this molecule provide handles for further synthetic modification, enabling researchers to explore structure-activity relationships and develop novel therapeutic candidates. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)9-5-7-4-8(15-2)6-12-10(7)13-9/h4-6H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFMEMVTCGKXEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CN=C2N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Unambiguous Identification of Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pursuit of Molecular Certainty in Drug Discovery

In the landscape of modern medicinal chemistry, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a promising therapeutic candidate. This guide provides an in-depth, practical walkthrough of the analytical methodologies required to confirm the structure of Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a key heterocyclic scaffold with significant potential in drug discovery. The 1H-pyrrolo[2,3-b]pyridine core, often referred to as 7-azaindole, is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors for oncology.[1][2][3] The specific substitution pattern of the title compound makes it a valuable intermediate for creating libraries of targeted therapeutics.[4] This document is intended for researchers, scientists, and drug development professionals who require a robust and logical framework for structure elucidation.

Foundational Strategy: A Multi-faceted Approach to Structure Elucidation

The conclusive identification of an organic molecule is never reliant on a single analytical technique. Instead, a confluence of spectroscopic data is required, with each method providing a unique piece of the structural puzzle. Our approach to elucidating the structure of Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a self-validating system, integrating Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy.

cluster_0 Structure Elucidation Workflow MS Mass Spectrometry (Molecular Weight & Formula) Structure Proposed Structure: Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate MS->Structure Provides Molecular Formula FTIR FTIR Spectroscopy (Functional Groups) FTIR->Structure Identifies Key Bonds NMR NMR Spectroscopy (Connectivity & Environment) NMR->Structure Maps Atomic Skeleton

Caption: Workflow for Structure Elucidation.

Synthesis of the Target Compound: A Plausible Synthetic Route

Experimental Protocol: Synthesis of Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
  • Starting Material Preparation: Begin with the commercially available 2-amino-5-methoxypyridine.

  • Introduction of the Pyrrole Ring Precursor: React 2-amino-5-methoxypyridine with ethyl glyoxalate under acidic conditions (e.g., acetic acid) to form the corresponding imine.

  • Cyclization: Induce cyclization of the imine intermediate, often through heating, to form the 1H-pyrrolo[2,3-b]pyridine ring system. This step is a variation of the Fischer indole synthesis.

  • Esterification: If the carboxylic acid is formed, it can be converted to the ethyl ester by reaction with ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

  • Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate as a solid.

Mass Spectrometry: The First Glimpse of the Molecule

Mass spectrometry (MS) provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition. This is the first and most crucial step in confirming the identity of a newly synthesized molecule.

Expected Mass Spectrum Data
IonCalculated m/zObserved m/zInterpretation
[M+H]⁺221.0921~221.0923Protonated molecular ion, confirming the molecular weight.
[M+Na]⁺243.0740~243.0742Sodium adduct, a common observation in ESI-MS.
Analysis of Fragmentation Patterns

Electron impact (EI) or collision-induced dissociation (CID) mass spectrometry can provide valuable structural information through the analysis of fragmentation patterns. For Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, key expected fragments include:

  • Loss of an ethoxy radical (-•OCH2CH3): This would result in a fragment with m/z corresponding to the acylium ion.

  • Loss of an ethyl group (-CH2CH3): This would lead to a fragment corresponding to the carboxylic acid.

  • Cleavage of the ester group: This can result in fragments corresponding to the pyrrolopyridine carboxylic acid and the ethyl cation.

The fragmentation of related ethyl carboxylate-bearing heterocyclic systems often initiates with the loss of an ethanol molecule.[7]

Infrared Spectroscopy: Identifying the Functional Groups

Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, BroadN-H stretch of the pyrrole ring.[8]
~2980-2850MediumC-H stretches of the ethyl and methoxy groups.
~1710StrongC=O stretch of the ethyl ester.[9]
~1620, ~1580MediumC=C and C=N stretches of the aromatic rings.
~1250, ~1050StrongC-O stretches of the ester and ether.

The presence of a strong absorption around 1710 cm⁻¹ is a key indicator of the ester functional group, while the broad N-H stretch confirms the presence of the pyrrole ring.

Nuclear Magnetic Resonance Spectroscopy: Mapping the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton.

¹H NMR Spectroscopy: A Proton's Perspective

The expected ¹H NMR spectrum of Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in a solvent like DMSO-d₆ would show the following key signals. The chemical shifts are predicted based on data from analogous structures.[4][10]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5Singlet (broad)1HN-H of the pyrrole ring
~8.1Doublet1HH-6 of the pyridine ring
~7.0Doublet1HH-4 of the pyridine ring
~6.8Singlet1HH-3 of the pyrrole ring
~4.3Quartet2H-OCH₂- of the ethyl ester
~3.9Singlet3H-OCH₃ of the methoxy group
~1.3Triplet3H-CH₃ of the ethyl ester
¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment.

Chemical Shift (δ, ppm)Assignment
~162C=O of the ethyl ester
~155C-5 (attached to OCH₃)
~148C-7a (bridgehead)
~142C-6
~128C-2 (attached to CO₂Et)
~115C-3a (bridgehead)
~105C-3
~95C-4
~61-OCH₂- of the ethyl ester
~56-OCH₃ of the methoxy group
~14-CH₃ of the ethyl ester

The downfield shift of the carbonyl carbon (~162 ppm) and the carbons attached to heteroatoms are characteristic and aid in the definitive assignment of the structure.

cluster_1 Spectroscopic Data Integration mol_formula Molecular Formula (from MS) final_structure Confirmed Structure mol_formula->final_structure func_groups Functional Groups (from FTIR) func_groups->final_structure connectivity Connectivity (from NMR) connectivity->final_structure

Caption: Integration of Spectroscopic Data.

Conclusion: A Confident Path Forward

By systematically acquiring and interpreting data from mass spectrometry, FTIR, and both ¹H and ¹³C NMR spectroscopy, the structure of Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can be unambiguously confirmed. This multi-technique approach ensures a high degree of confidence in the molecular identity, providing a solid foundation for its use in further research and development, particularly in the synthesis of novel kinase inhibitors and other therapeutic agents. The principles and workflow outlined in this guide are broadly applicable to the structure elucidation of a wide range of organic molecules, serving as a valuable resource for scientists in the pharmaceutical and chemical industries.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC. (n.d.). Retrieved from [Link]

  • Experimental and Theoretical Study of a Pyrrolopyridine-Based Triazole Derivative - Jetir.Org. (n.d.). Retrieved from [Link]

  • Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. (n.d.). Retrieved from [Link]

  • WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. (n.d.).
  • Ethyl 5-(Trifluoromethyl)-1H-Pyrrolo[2,3-B]Pyridine-2-Carboxylate - MySkinRecipes. (n.d.). Retrieved from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (n.d.). Retrieved from [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. (n.d.). Retrieved from [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents. (n.d.).
  • 5-Methyl-pyrrole-2-carboxylic acid, ethyl ester - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved from [Link]

  • Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones - ResearchGate. (n.d.). Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Retrieved from [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI. (n.d.). Retrieved from [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies | Moroccan Journal of Chemistry. (n.d.). Retrieved from [Link]

  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry - Life Science Journal. (n.d.). Retrieved from [Link]

  • Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate - NIH. (n.d.). Retrieved from [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. (n.d.). Retrieved from [Link]

  • Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. (n.d.). Retrieved from [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). Retrieved from [Link]

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  • 2 - Supporting Information. (n.d.). Retrieved from [Link]

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Methodological & Application

Synthesis of Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and better metabolic stability. Derivatives of 7-azaindole have demonstrated a wide range of biological activities, including potent inhibition of various kinases, making them valuable cores for the development of novel therapeutics, particularly in oncology.[1][2] Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a key intermediate for the synthesis of more complex molecules targeting a variety of biological targets. This document provides a comprehensive, step-by-step protocol for the synthesis of this important compound, grounded in established chemical principles and supported by literature precedents.

Retrosynthetic Analysis and Strategy

The synthesis of Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can be approached through several established methods for constructing the 7-azaindole core. After careful consideration of efficiency, availability of starting materials, and reaction robustness, a convergent strategy based on the Sonogashira coupling and subsequent intramolecular cyclization has been selected. This approach offers a high degree of control and has been widely applied in the synthesis of substituted 7-azaindoles.[3]

Our retrosynthetic analysis, depicted below, disconnects the target molecule at the pyrrole ring, leading back to a key intermediate, a 2-amino-3-alkynylpyridine derivative. This intermediate can be assembled via a Sonogashira coupling between a protected 2-amino-3-iodopyridine and a suitable alkyne. The starting materials are commercially available or readily synthesized substituted pyridines.

Retrosynthesis Target Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Intermediate1 Ethyl 3-(trimethylsilyl)prop-2-ynoate Target->Intermediate1 Sonogashira Coupling & Cyclization Intermediate2 2-Amino-3-iodo-5-methoxypyridine Target->Intermediate2 Sonogashira Coupling & Cyclization Intermediate3 2-Amino-5-methoxypyridine Intermediate2->Intermediate3 Iodination Intermediate4 Commercially Available Pyridine Derivative Intermediate3->Intermediate4 Amination

Caption: Retrosynthetic pathway for Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Experimental Protocol

This protocol is divided into four main stages:

  • Synthesis of the key starting material, 2-Amino-5-methoxypyridine.

  • Iodination of the pyridine ring to introduce a handle for cross-coupling.

  • Palladium-catalyzed Sonogashira coupling to introduce the alkyne side chain.

  • Base-mediated intramolecular cyclization to construct the pyrrolo[2,3-b]pyridine core.

Materials and Instrumentation

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Solvents for anhydrous reactions should be dried using appropriate methods. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz spectrometer.

PART 1: Synthesis of 2-Amino-5-methoxypyridine

This synthesis starts from the commercially available 2-bromo-5-methoxypyridine. The amino group is introduced via a Buchwald-Hartwig amination reaction.

Reaction Scheme:

Step-by-Step Procedure:

  • To a dried round-bottom flask, add 2-bromo-5-methoxypyridine (1.0 eq), sodium tert-butoxide (1.4 eq), and (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene, followed by palladium(II) acetate (0.02 eq) and benzophenone imine (1.2 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude imine intermediate is then dissolved in methanol, and 2 M hydrochloric acid is added.

  • Stir the mixture at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-amino-5-methoxypyridine.

Table 1: Reagents for the Synthesis of 2-Amino-5-methoxypyridine

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 10 mmol scale)
2-Bromo-5-methoxypyridine1.0188.021.88 g
Sodium tert-butoxide1.496.101.34 g
(±)-BINAP0.03622.68187 mg
Palladium(II) acetate0.02224.5045 mg
Benzophenone imine1.2181.242.17 g
PART 2: Synthesis of 2-Amino-3-iodo-5-methoxypyridine

The introduction of an iodine atom at the C3 position of the pyridine ring is crucial for the subsequent Sonogashira coupling. This is achieved via electrophilic iodination.

Reaction Scheme:

Step-by-Step Procedure:

  • Dissolve 2-amino-5-methoxypyridine (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 2-amino-3-iodo-5-methoxypyridine.

PART 3: Sonogashira Coupling

This palladium-catalyzed cross-coupling reaction forms the C-C bond between the iodinated pyridine and the terminal alkyne.

Reaction Scheme:

Step-by-Step Procedure:

  • To a Schlenk flask, add 2-amino-3-iodo-5-methoxypyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous triethylamine and degas the mixture with a stream of argon for 15 minutes.

  • Add ethyl 3-(trimethylsilyl)prop-2-ynoate (1.2 eq) via syringe.

  • Heat the reaction mixture to 60 °C and stir for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the coupled product.

PART 4: Intramolecular Cyclization and Esterification

The final step involves the removal of the trimethylsilyl protecting group and subsequent base-mediated cyclization to form the 7-azaindole ring system.

Reaction Scheme:

Step-by-Step Procedure:

  • Dissolve the purified product from Part 3 (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq) dropwise at room temperature.

  • Stir the mixture for 1-2 hours until the desilylation is complete (monitored by TLC).

  • Add potassium tert-butoxide (2.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Monitor the formation of the product by TLC.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography to obtain Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate as a solid.

Synthetic Workflow Visualization

Synthetic_Workflow A 2-Bromo-5-methoxypyridine B Buchwald-Hartwig Amination (Pd(OAc)2, BINAP, NaOtBu) A->B C 2-Amino-5-methoxypyridine B->C D Iodination (N-Iodosuccinimide) C->D E 2-Amino-3-iodo-5-methoxypyridine D->E F Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Et3N) E->F G Coupled Alkyne Intermediate F->G H Desilylation & Cyclization (TBAF, KOtBu) G->H I Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate H->I

Sources

Application of Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promising Scaffold of 1H-pyrrolo[2,3-b]pyridine in Oncology

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its structural resemblance to purine has made it a cornerstone for the development of a multitude of kinase inhibitors, which are at the forefront of targeted cancer therapy. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 1H-pyrrolo[2,3-b]pyridine core has been successfully utilized to design potent and selective inhibitors against a range of cancer-relevant kinases, including Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinase 8 (CDK8), and Serum and Glucocorticoid-Regulated Kinase 1 (SGK1)[1][2][3].

Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a specific derivative of this important scaffold. While extensive research on this particular molecule is emerging, its structural features—a methoxy group at the 5-position and an ethyl carboxylate at the 2-position—suggest its potential as a kinase inhibitor. This technical guide will explore the application of this compound and its analogs in cancer research, focusing on the underlying mechanisms of action and providing detailed protocols for its evaluation.

Mechanism of Action: Targeting Key Signaling Pathways in Cancer

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold typically exert their anticancer effects by competitively binding to the ATP-binding pocket of protein kinases, thereby inhibiting their enzymatic activity. This blockade of kinase function disrupts downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.

Focus on Fibroblast Growth Factor Receptor (FGFR) Signaling

One of the well-established targets for 1H-pyrrolo[2,3-b]pyridine derivatives is the FGFR family of receptor tyrosine kinases.[1][2] Aberrant FGFR signaling, caused by gene amplification, mutations, or translocations, is a known driver in various cancers, including breast, lung, and bladder cancer. Inhibition of FGFR can lead to a significant reduction in tumor growth and angiogenesis.

The proposed mechanism of action for an FGFR inhibitor based on the 1H-pyrrolo[2,3-b]pyridine scaffold involves the formation of key hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine moiety of ATP. The substituents on the pyrrolopyridine ring, such as the 5-methoxy group, can further enhance binding affinity and selectivity by interacting with specific amino acid residues in the active site.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FGFR->FGFR RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates STAT STAT FGFR->STAT Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression STAT->Gene_Expression Compound Ethyl 5-methoxy-1H-pyrrolo [2,3-b]pyridine-2-carboxylate Compound->FGFR Inhibits

Caption: FGFR Signaling Pathway Inhibition.

Proposed Synthesis

While a specific synthetic route for Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is not extensively documented in publicly available literature, a plausible approach can be devised based on established methodologies for the functionalization of the 1H-pyrrolo[2,3-b]pyridine scaffold. A potential synthetic strategy could involve the initial synthesis of a 5-methoxy-1H-pyrrolo[2,3-b]pyridine intermediate, followed by the introduction of the ethyl carboxylate group at the C2 position.

One possible route could start from a substituted aminopyridine, which can be cyclized to form the 1H-pyrrolo[2,3-b]pyridine core. Functionalization at the 5-position with a methoxy group can be achieved through nucleophilic aromatic substitution or other standard methods. Subsequent selective functionalization at the C2 position to introduce the ethyl carboxylate could be accomplished through various C-H activation or metal-catalyzed cross-coupling reactions.

Synthesis_Workflow Start Substituted 2-Aminopyridine Intermediate1 Cyclization to form 1H-pyrrolo[2,3-b]pyridine core Start->Intermediate1 Intermediate2 Introduction of Methoxy Group at C5-position Intermediate1->Intermediate2 Intermediate3 Functionalization at C2-position (e.g., Halogenation) Intermediate2->Intermediate3 Final_Product Introduction of Ethyl Carboxylate (e.g., via Carbonylation or Cross-Coupling) Intermediate3->Final_Product Target Ethyl 5-methoxy-1H-pyrrolo [2,3-b]pyridine-2-carboxylate Final_Product->Target

Caption: Proposed Synthetic Workflow.

Experimental Protocols

To evaluate the potential of Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate as a cancer therapeutic, a series of in vitro assays are essential. The following are detailed protocols for a primary kinase inhibition assay and a secondary cell-based viability assay.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., FGFR1)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific kinase.

Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. The remaining kinase activity is quantified, often using a luminescence-based method that measures the amount of ATP consumed.

Materials:

  • Recombinant human FGFR1 kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase assay buffer

  • Test compound (Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate) dissolved in DMSO

  • Luminescence-based ATP detection reagent

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup:

    • Add 5 µL of the diluted test compound or DMSO (as a control) to the wells of the assay plate.

    • Prepare a kinase/substrate mixture in kinase assay buffer and add 10 µL to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized for the specific kinase.

  • Detection:

    • Equilibrate the luminescence-based ATP detection reagent to room temperature.

    • Add 25 µL of the detection reagent to each well to stop the kinase reaction and initiate the luminescence signal.

    • Incubate the plate at room temperature for 10 minutes to allow the signal to stabilize.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no kinase) from all other readings.

    • Normalize the data to the positive control (DMSO-treated wells, representing 100% kinase activity) and a negative control (a known potent inhibitor or no ATP, representing 0% activity).

    • Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the effect of the test compound on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., a cell line with known FGFR amplification)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear-bottom cell culture plates

  • Spectrophotometer capable of reading absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or DMSO (as a vehicle control).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Normalize the data to the vehicle control-treated cells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Data Presentation

The results from the in vitro assays can be summarized in a table for easy comparison of the potency of Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate and other reference compounds.

CompoundTarget KinaseIC50 (nM)Cancer Cell LineGI50 (µM)
Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate FGFR1 [Data][Cell Line] [Data]
Reference Compound A (e.g., a known FGFR inhibitor)FGFR1[Value][Cell Line][Value]
Reference Compound B (e.g., a different kinase inhibitor)[Kinase][Value][Cell Line][Value]

Data to be filled in upon experimental completion.

Conclusion and Future Directions

Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, as a representative of the 1H-pyrrolo[2,3-b]pyridine class of compounds, holds significant promise for further investigation in cancer research. The protocols outlined in this guide provide a solid framework for the initial in vitro characterization of its anticancer activity. Future studies should focus on determining its kinase selectivity profile across a panel of cancer-relevant kinases. Promising lead compounds should then be advanced to more complex cellular assays, such as migration, invasion, and apoptosis assays, and ultimately to in vivo animal models to assess their therapeutic efficacy and pharmacokinetic properties. The continued exploration of the 1H-pyrrolo[2,3-b]pyridine scaffold is a valuable endeavor in the quest for novel and effective targeted cancer therapies.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google P
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. [Link]

  • Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. PubMed. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. [Link]

  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation - ResearchGate. [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 - ResearchGate. [Link]

  • ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate - Pipzine Chemicals. [Link]

Sources

Application Notes and Protocols for the Synthesis of FGFR Inhibitors Utilizing Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of the 7-Azaindole Scaffold in Targeting FGFR

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[1] Dysregulation of the FGFR signaling pathway is implicated in a variety of cancers, making it a prime target for therapeutic intervention.[2] Small molecule inhibitors that target the ATP-binding site of the FGFR kinase domain have emerged as a promising class of anticancer agents.[3]

Central to the design of many potent and selective FGFR inhibitors is the 1H-pyrrolo[2,3-b]pyridine , commonly known as the 7-azaindole scaffold. This "privileged" heterocyclic core is a bioisostere of indole and is highly effective at forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a critical factor for potent inhibition.[4]

This document provides detailed application notes and protocols for the synthesis of a representative FGFR inhibitor, starting from Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate . The choice of this starting material is strategic; the methoxy group can be a key pharmacophoric element or can be readily converted to a hydroxyl group, which can form additional hydrogen bonds within the active site, enhancing potency. The ethyl ester at the 2-position provides a versatile handle for the introduction of various side chains to explore the inhibitor's structure-activity relationship (SAR).

The FGFR Signaling Pathway: A Target for Cancer Therapy

Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize, leading to the autophosphorylation of their intracellular kinase domains. This phosphorylation cascade activates downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which in turn regulate gene expression and drive cellular processes such as proliferation and survival.[1] In many cancers, aberrant FGFR signaling, due to mutations, gene amplifications, or chromosomal translocations, leads to uncontrolled cell growth and tumor progression.[2] FGFR inhibitors competitively bind to the ATP pocket of the kinase domain, preventing autophosphorylation and blocking the downstream signaling cascade.

Caption: Simplified FGFR Signaling Pathway.

Synthetic Strategy: A Modular Approach

The synthesis of the target FGFR inhibitor is designed in a modular fashion, allowing for flexibility in the introduction of different chemical moieties. The overall workflow is depicted below.

Synthesis_Workflow Start Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Step1 Step 1: Hydrolysis Start->Step1 Intermediate1 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Step1->Intermediate1 Step2 Step 2: Amide Coupling Intermediate1->Step2 Intermediate2 N-(substituted)-5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxamide Step2->Intermediate2 Step3 Step 3: Demethylation Intermediate2->Step3 FinalProduct Final FGFR Inhibitor Step3->FinalProduct

Caption: Overall Synthetic Workflow.

Part 1: Synthesis of the Carboxylic Acid Intermediate

Protocol 1.1: Hydrolysis of Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Rationale: The ethyl ester of the starting material is a convenient protecting group for the carboxylic acid. Saponification, a basic hydrolysis, is a standard and high-yielding method to deprotect the acid, which is then ready for amide coupling. Lithium hydroxide (LiOH) is chosen as the base due to its high reactivity and good solubility in aqueous-organic solvent mixtures.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate838689-39-9220.221.0 g (4.54 mmol)
Lithium hydroxide monohydrate (LiOH·H₂O)1310-66-341.960.57 g (13.6 mmol)
Tetrahydrofuran (THF)109-99-972.1120 mL
Water (deionized)7732-18-518.0210 mL
1 M Hydrochloric acid (HCl)7647-01-036.46As needed
Ethyl acetate (EtOAc)141-78-688.11For extraction
BrineN/AN/AFor washing
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04For drying

Procedure:

  • To a 100 mL round-bottom flask, add Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 g, 4.54 mmol).

  • Add THF (20 mL) and water (10 mL) and stir until the starting material is fully dissolved.

  • Add lithium hydroxide monohydrate (0.57 g, 13.6 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexane).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product, 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid , can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or used directly in the next step if sufficiently pure.

Expected Outcome: A white to off-white solid. Yield: 85-95%.

Characterization:

  • ¹H NMR: Expect disappearance of the ethyl group signals (a quartet around 4.3 ppm and a triplet around 1.3 ppm) and the appearance of a broad singlet for the carboxylic acid proton.

  • Mass Spectrometry (MS): [M+H]⁺ = 193.06.

Part 2: Amide Bond Formation

Protocol 2.1: Amide Coupling with a Substituted Aniline

Rationale: The formation of the amide bond is a critical step in building the inhibitor. A variety of coupling reagents can be used. Here, we employ 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt). This combination is effective in minimizing side reactions and racemization (if applicable) and is widely used in medicinal chemistry. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the HCl generated during the reaction.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid944936-49-6192.170.8 g (4.16 mmol)
3-Ethynyl-5-fluoroaniline (example)136591-62-9135.140.59 g (4.37 mmol)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)25952-53-8191.700.96 g (5.00 mmol)
1-Hydroxybenzotriazole (HOBt)2592-95-2135.130.68 g (5.00 mmol)
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.241.45 mL (8.32 mmol)
N,N-Dimethylformamide (DMF), anhydrous68-12-273.0920 mL
Ethyl acetate (EtOAc)141-78-688.11For extraction
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01For washing
BrineN/AN/AFor washing
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04For drying

Procedure:

  • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (0.8 g, 4.16 mmol), 3-ethynyl-5-fluoroaniline (0.59 g, 4.37 mmol), EDC (0.96 g, 5.00 mmol), and HOBt (0.68 g, 5.00 mmol).

  • Add anhydrous DMF (20 mL) and stir to dissolve the solids.

  • Add DIPEA (1.45 mL, 8.32 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction by TLC (Eluent: 70% Ethyl acetate in Hexane).

  • Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 30-80% ethyl acetate in hexane) to afford N-(3-ethynyl-5-fluorophenyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxamide .

Expected Outcome: A solid product. Yield: 60-80%.

Characterization:

  • ¹H NMR: Expect to see signals corresponding to both the 7-azaindole core and the substituted aniline moiety, as well as a characteristic amide proton signal (a broad singlet).

  • ¹³C NMR: Confirmation of the carbon skeleton.

  • MS: [M+H]⁺ = 311.10.

Part 3: Final Modification - Demethylation

Protocol 3.1: Demethylation of the 5-methoxy Group

Rationale: The 5-hydroxy group on the 7-azaindole scaffold can act as a crucial hydrogen bond donor, significantly increasing the binding affinity of the inhibitor to the FGFR active site. Boron tribromide (BBr₃) is a powerful and widely used reagent for the cleavage of aryl methyl ethers. The reaction is typically performed at low temperatures to control its reactivity.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
N-(3-ethynyl-5-fluorophenyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxamideN/A310.300.5 g (1.61 mmol)
Boron tribromide (BBr₃), 1.0 M solution in Dichloromethane (DCM)10294-33-4250.524.8 mL (4.8 mmol)
Dichloromethane (DCM), anhydrous75-09-284.9320 mL
Methanol (MeOH)67-56-132.04For quenching
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01For neutralization
Ethyl acetate (EtOAc)141-78-688.11For extraction
BrineN/AN/AFor washing
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04For drying

Procedure:

  • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve N-(3-ethynyl-5-fluorophenyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxamide (0.5 g, 1.61 mmol) in anhydrous DCM (20 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the 1.0 M solution of BBr₃ in DCM (4.8 mL, 4.8 mmol) dropwise via a syringe.

  • After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for 2-4 hours at this temperature. Monitor the reaction by TLC (Eluent: 80% Ethyl acetate in Hexane).

  • Upon completion, cool the reaction mixture back to -78 °C and carefully quench by the slow dropwise addition of methanol (5 mL).

  • Allow the mixture to warm to room temperature and then pour it into a saturated aqueous solution of NaHCO₃ (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 50-100% ethyl acetate in hexane) to yield the final product, N-(3-ethynyl-5-fluorophenyl)-5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxamide .

Expected Outcome: A solid product. Yield: 50-70%.

Characterization:

  • ¹H NMR: Disappearance of the methoxy group signal (a singlet around 3.9 ppm) and the appearance of a broad singlet for the new hydroxyl proton.

  • MS: [M+H]⁺ = 297.08.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Concluding Remarks

The protocols outlined in this document provide a robust and adaptable framework for the synthesis of FGFR inhibitors based on the 7-azaindole scaffold, starting from the readily available Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. The modular nature of this synthetic route allows for the exploration of a wide range of substituents on the amide portion, facilitating comprehensive structure-activity relationship studies. The demethylation step highlights a key strategy for enhancing inhibitor potency by introducing a hydrogen-bond-donating hydroxyl group. Researchers in drug development can utilize these methods as a foundation for the discovery and optimization of novel and effective FGFR inhibitors.

References

  • El-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2, 3-b]pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1). Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters. Available at: [Link]

  • He, H.-Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2019). RSC Advances. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2014). Molecules. Available at: [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). Journal of Medicinal Chemistry. Available at: [Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018). Molecules. Available at: [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. Available at: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Tohoku University. Available at: [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. (2015). Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). Current Organic Chemistry. Available at: [Link]

  • Demethylation of 2,4-Dimethoxyquinolines: The Synthesis of Atanine. (n.d.). ResearchGate. Available at: [Link]

  • Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2009). Tetrahedron Letters. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2020). Molecules. Available at: [Link]

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 5′,7-Disubstituted 7-Deaza-adenosine Analogues as Irreversible Pan-FGFR Inhibitors. (2022). Cancers. Available at: [Link]

  • From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. (2021). Journal of Medicinal Chemistry. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors. (2024). Pharmacia. Available at: [Link]

  • Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. (n.d.). Der Pharma Chemica. Available at: [Link]

Sources

Application Note: Development of a Screening Library from 5-Methoxy-7-Azaindole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of 5-Methoxy-7-Azaindole in Drug Discovery

The 7-azaindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds and approved drugs.[1] As a bioisostere of indole, the strategic placement of a nitrogen atom in the six-membered ring can enhance solubility, modulate basicity, and provide an additional hydrogen bond acceptor, thereby improving pharmacokinetic and pharmacodynamic properties.[1] The 5-methoxy-7-azaindole core, in particular, has garnered significant interest as a starting point for the development of potent and selective inhibitors for a variety of biological targets, most notably protein kinases.[2][3] The methoxy group at the 5-position can serve as a key interaction point within a binding pocket or as a handle for further chemical modification.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and synthesis of a chemically diverse screening library based on the 5-methoxy-7-azaindole scaffold. We will detail the synthetic strategies for preparing key intermediates, protocols for diversification through robust chemical transformations, and best practices for library quality control and management. The overarching goal is to equip researchers with the practical knowledge to construct a high-quality compound library poised for hit discovery in high-throughput screening campaigns.

Strategic Overview: A Multi-pronged Approach to Library Diversification

The successful development of a screening library hinges on a well-defined strategy that maximizes chemical diversity while maintaining drug-like properties. Our approach is centered around the strategic functionalization of the 5-methoxy-7-azaindole core at key positions to explore a wide range of chemical space. The overall workflow is depicted below.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Core Functionalization & Library Synthesis cluster_2 Phase 3: Library Finalization start 2-Aminopyridine bromo 5-Bromo-2-aminopyridine start->bromo Bromination iodo 5-Bromo-3-iodo-2-aminopyridine Sulfate bromo->iodo Iodination alkynyl 5-Bromo-3-alkynyl-2-aminopyridine iodo->alkynyl Sonogashira Coupling & Deprotection bromo_azaindole 5-Bromo-7-azaindole alkynyl->bromo_azaindole Intramolecular Cyclization methoxy_azaindole 5-Methoxy-7-azaindole bromo_azaindole->methoxy_azaindole Methoxylation n_protection N-Protected 5-Methoxy-3-halo-7-azaindole methoxy_azaindole->n_protection Halogenation & N-Protection suzuki Suzuki-Miyaura Coupling n_protection->suzuki Boronic Acids buchwald Buchwald-Hartwig Amination n_protection->buchwald Amines amide Amide Coupling n_protection->amide Carboxylic Acids (post-functionalization) diversified_products Diversified Library Compounds suzuki->diversified_products buchwald->diversified_products amide->diversified_products purification Parallel Purification diversified_products->purification qc Quality Control (LC-MS, NMR) purification->qc plating Compound Plating & Storage qc->plating final_library Screening-Ready Library plating->final_library

Caption: Overall workflow for the development of a 5-methoxy-7-azaindole screening library.

Phase 1: Synthesis of the 5-Methoxy-7-Azaindole Core

A robust and scalable synthesis of the 5-methoxy-7-azaindole core is paramount. Our recommended route begins with commercially available 2-aminopyridine and proceeds through the key intermediate, 5-bromo-7-azaindole.

Protocol 1: Synthesis of 5-Bromo-7-azaindole

This multi-step protocol is adapted from established procedures and is designed for scalability.[4][5]

Step 1: Bromination of 2-Aminopyridine

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-aminopyridine (1.0 eq) in a suitable solvent such as methanol or dichloromethane (5-10 L per kg of 2-aminopyridine).[4]

  • Bromination: Cool the solution to -5 to 15 °C. Slowly add a solution of N-bromosuccinimide (NBS, 1.8-2.0 eq) in the same solvent, maintaining the internal temperature.[4]

  • Reaction Monitoring: Stir the reaction mixture at low temperature for 1-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture. To the filter cake, add water and adjust the pH to 11-12 with an aqueous base (e.g., NaOH) to remove succinimide. Filter the resulting solid, wash with water, and dry to yield 5-bromo-2-aminopyridine.

Step 2: Iodination of 5-Bromo-2-aminopyridine

  • Reaction Setup: To the 5-bromo-2-aminopyridine (1.0 eq) in an appropriate reaction vessel, add an acidic solution (e.g., 2-3 M H₂SO₄).[4]

  • Iodination: Add potassium iodate (KIO₃, 0.5-1.0 eq) and stir to dissolve. Slowly add an aqueous solution of potassium iodide (KI, 0.5-1.0 eq). Heat the mixture to 85-95 °C and stir for 2-3 hours.[4]

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure to remove excess iodine and water. The resulting crystalline solid, the sulfate salt of 5-bromo-3-iodo-2-aminopyridine, can be used directly in the next step.

Step 3: Sonogashira Coupling and Deprotection

  • Reaction Setup: In an inert atmosphere, dissolve the sulfate salt of 5-bromo-3-iodo-2-aminopyridine (1.0 eq) in a suitable solvent (e.g., DMF). Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.02-0.1 eq), and a suitable alkyne (e.g., trimethylsilylacetylene, 1.2 eq).[6]

  • Coupling: Heat the reaction mixture to 40-60 °C and stir for 1-5 hours.

  • Deprotection: Add a base (e.g., solid NaOH or KOH) and heat to reflux for 1-5 hours to effect the desilylation.

  • Work-up: Cool the reaction mixture, filter, and wash the filter cake to obtain 5-bromo-3-alkynyl-2-aminopyridine.

Step 4: Intramolecular Cyclization

  • Reaction Setup: Dissolve the 5-bromo-3-alkynyl-2-aminopyridine (1.0 eq) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4]

  • Cyclization: Add a base (e.g., potassium tert-butoxide, 1.1 eq) and heat the mixture to 60-85 °C for 1-3 hours.

  • Work-up: Pour the reaction mixture into ice water and stir for 1-2 hours. Collect the precipitate by filtration, wash with water, and dry to afford the crude 5-bromo-7-azaindole.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-bromo-7-azaindole.

Protocol 2: Methoxylation of 5-Bromo-7-azaindole

The conversion of 5-bromo-7-azaindole to 5-methoxy-7-azaindole can be achieved via a copper-catalyzed methoxylation reaction.[1][7][8]

  • Reaction Setup: To a solution of 5-bromo-7-azaindole (1.0 eq) in a mixture of DMF and methanol, add sodium methoxide (1.5-2.0 eq) and a copper(I) salt (e.g., CuI or CuBr, 0.1-0.2 eq).[8]

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Work-up: After completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 5-methoxy-7-azaindole.

Phase 2: Library Synthesis through Core Diversification

With the 5-methoxy-7-azaindole core in hand, the next phase involves its diversification through a series of robust and high-yielding chemical reactions. To achieve selective functionalization, protection of the N-H of the pyrrole ring is often necessary.[3][9] A tosyl (Ts) or benzenesulfonyl (Bs) group is a common choice, being stable to many reaction conditions and readily removable.[3][10]

Diversification Strategy: Key Reactions and Building Blocks

Our strategy focuses on three primary diversification points: C3, C4, and the pyrrole nitrogen (N7). This is achieved through a combination of halogenation followed by palladium-catalyzed cross-coupling reactions.

Table 1: Key Diversification Reactions and Corresponding Building Blocks

Diversification PointKey ReactionBuilding Block ClassRepresentative Examples (Commercially Available)
C3 Suzuki-Miyaura CouplingAryl & Heteroaryl Boronic AcidsPhenylboronic acid, 4-fluorophenylboronic acid, 3-pyridylboronic acid, 2-thienylboronic acid[11][12]
C4 Buchwald-Hartwig AminationPrimary & Secondary AminesMorpholine, piperidine, aniline, benzylamine[13][][15]
N1 (post-C3/C4) Amide CouplingCarboxylic AcidsAcetic acid, benzoic acid, cyclopropanecarboxylic acid, various amino acid derivatives[9][16][17][18]
Protocol 3: N-Protection and Halogenation of 5-Methoxy-7-azaindole
  • N-Protection: To a solution of 5-methoxy-7-azaindole (1.0 eq) in an aprotic solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH, 1.1 eq) at 0 °C. After cessation of hydrogen evolution, add p-toluenesulfonyl chloride (TsCl, 1.1 eq) and allow the reaction to warm to room temperature. Monitor by TLC. Upon completion, quench with water and extract the product.

  • Halogenation (e.g., Iodination at C3): Dissolve the N-protected 5-methoxy-7-azaindole (1.0 eq) in a suitable solvent like DMF. Add N-iodosuccinimide (NIS, 1.1 eq) and stir at room temperature until the starting material is consumed (monitor by TLC/LC-MS). The product, N-protected-3-iodo-5-methoxy-7-azaindole, can be purified by column chromatography.[3]

Protocol 4: Parallel Suzuki-Miyaura Coupling

This protocol is designed for the parallel synthesis of a library of C3-arylated/heteroarylated 5-methoxy-7-azaindoles in a 96-well plate format.[5][19]

  • Reagent Plating: In an array of reaction vials or a 96-well plate, dispense the N-protected-3-iodo-5-methoxy-7-azaindole (1.0 eq) as a solution in a suitable solvent (e.g., 1,4-dioxane).

  • Addition of Boronic Acids: To each well, add a solution of a unique boronic acid (1.2-1.5 eq).[11]

  • Catalyst/Base Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.05 eq) and an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃).

  • Reaction: Seal the plate and heat to 80-100 °C with stirring for 4-12 hours.

  • Work-up: After cooling, the reaction mixtures can be diluted with an organic solvent and filtered through a plug of silica or celite to remove the catalyst. The filtrate containing the crude products is then ready for purification.

Protocol 5: Parallel Buchwald-Hartwig Amination

This protocol enables the diversification at a halogenated position (e.g., a pre-installed C4-bromo group) with a variety of amines.[20][21]

  • Reagent Plating: Dispense a solution of the N-protected-4-bromo-5-methoxy-7-azaindole (1.0 eq) into each well of a 96-well plate.

  • Addition of Amines: Add a solution of a unique primary or secondary amine (1.2-1.5 eq) to each well.[13]

  • Catalyst/Ligand/Base Addition: Add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq), a phosphine ligand (e.g., Xantphos or BINAP, 0.04-0.1 eq), and a base (e.g., Cs₂CO₃ or K₃PO₄).

  • Reaction: Seal the plate and heat to 90-120 °C in an inert atmosphere for 12-24 hours.

  • Work-up: Cool the plate, dilute with a suitable solvent, and filter to remove inorganic salts and the catalyst.

Protocol 6: N-Deprotection

The final step for many library members will be the removal of the N-protecting group.

  • Reaction Setup: Dissolve the N-protected azaindole derivative in a suitable solvent (e.g., methanol or THF).

  • Deprotection: Add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and heat to reflux.[10] Alternatively, for a tosyl group, magnesium in methanol can be effective. Monitor the reaction by TLC/LC-MS.

  • Work-up: Upon completion, neutralize the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent. The organic layer containing the deprotected product is then dried and concentrated.

Phase 3: Library Purification and Quality Control

The generation of high-quality data from a screening campaign is directly dependent on the purity and integrity of the compound library.[4][6][22]

Automated Parallel Purification

For a library of compounds, manual purification is not feasible. Automated parallel flash chromatography systems are essential for efficient purification.[23][24][25]

  • Method Development: For a representative subset of the library, develop a generic purification method using a standard solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).

  • Parallel Purification: Load the crude samples from the work-up steps onto individual columns in the automated system. Run the pre-developed gradient method for all samples in parallel.

  • Fraction Collection: The system will automatically collect fractions based on UV absorbance.

  • Post-Purification Analysis: Analyze the purity of the collected fractions by LC-MS. Pool the fractions containing the pure product and evaporate the solvent.

G cluster_0 Purification and QC Workflow crude_library Crude Library Plate auto_purify Automated Parallel Flash Chromatography crude_library->auto_purify fraction_plate Fraction Collection Plate auto_purify->fraction_plate lcms_analysis LC-MS Purity Check fraction_plate->lcms_analysis pooling Pooling of Pure Fractions lcms_analysis->pooling Purity > 95% evaporation Solvent Evaporation pooling->evaporation pure_compounds Pure Dry Compounds evaporation->pure_compounds final_qc Final QC (LC-MS, NMR for subsets) pure_compounds->final_qc plating Plating and Storage final_qc->plating

Caption: Workflow for the purification and quality control of the screening library.

Quality Control and Compound Management
  • Purity Assessment: Each compound in the final library should be analyzed by LC-MS to determine its purity. A minimum purity of >95% is recommended for high-throughput screening.[26]

  • Identity Confirmation: For a subset of the library (e.g., 5-10%), confirm the chemical structure by ¹H NMR and high-resolution mass spectrometry.

  • Compound Registration: Assign a unique identification number to each compound and store all associated data (structure, purity, quantity, plate position) in a secure database.

  • Plating and Storage: Prepare master plates of the library in a suitable solvent (typically DMSO) at a standard concentration (e.g., 10 mM). These master plates should be stored at -20 °C or -80 °C to ensure long-term stability.[10][27][28] For screening, daughter plates can be prepared from the master plates.

Conclusion

The 5-methoxy-7-azaindole scaffold provides a fertile ground for the development of novel and diverse screening libraries. By employing a strategic combination of robust synthetic methodologies, including palladium-catalyzed cross-coupling reactions, and leveraging parallel synthesis and purification techniques, researchers can efficiently generate high-quality compound collections. The detailed protocols and workflows presented in this application note offer a practical guide to constructing such a library, from the synthesis of the core intermediate to the final quality control and plating of screening-ready compounds. A well-designed and executed screening library based on this privileged scaffold is a valuable asset in the quest for novel therapeutic agents.

References

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  • Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole.
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  • PubMed. (n.d.). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, March 1). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). CN102584820A - Preparation method for 5-bromo-7-azaindole.
  • PubMed Central. (n.d.). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Availability of primary and secondary amines: total number and number of high-quality Ro2 compliant molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Commercially available carboxylic acids: total number and number of high-quality Ro2 compliant molecules. Retrieved from [Link]

  • EPO. (2010, December 1). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe. Retrieved from [Link]

  • ResearchGate. (n.d.). primary high-throughput screening (hts) data quality control review.... Retrieved from [Link]

  • ACS Publications. (n.d.). High-Throughput Purification of Single Compounds and Libraries. Retrieved from [Link]

  • David Spring's group. (n.d.). An Introduction to Diversity-Oriented Synthesis. Retrieved from [Link]

  • Pure. (1989, January 1). The copper catalysed reaction of sodium methoxide with aryl bromides : a mechanistic study leading to a facile synthesis of anisole derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Compound Management and Integrity. Retrieved from [Link]

  • PubMed Central. (n.d.). Compound Management for Quantitative High-Throughput Screening. Retrieved from [Link]

  • PubMed. (2021, November 5). Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe. Retrieved from [Link]

  • ACS Publications. (n.d.). Strategies for the Diversity-Oriented Synthesis of Macrocycles. Retrieved from [Link]

  • ACS Publications. (n.d.). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Retrieved from [Link]

  • Nature. (2020, August 21). Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Retrieved from [Link]

  • PubMed Central. (n.d.). Prodrugs for Amines. Retrieved from [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). High Throughput Drug Screening. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025, September 11). Automated Flash Chromatography Systems. Retrieved from [Link]

  • PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Availability of primary and secondary amines: total number and number of high-quality Ro2 compliant molecules. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A ligand-free, powerful, and practical method for methoxylation of unactivated aryl bromides by use of the CuCl/HCOOMe/MeONa/MeOH system. Retrieved from [Link]

  • Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole.
  • IntechOpen. (2015, June 3). Assay Validation in High Throughput Screening – from Concept to Application. Retrieved from [Link]

  • Teledyne Labs. (n.d.). Manual vs Automated Flash Chromatography. Retrieved from [Link]

  • PubMed Central. (n.d.). Natural products as an inspiration in the diversity-oriented synthesis of bioactive compound libraries. Retrieved from [Link]

  • PubMed Central. (2024, November 20). Homologation of Carboxylic Acids Using a Radical-Polar Conjunctive Reagent. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Retrieved from [Link]

  • Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Retrieved from [Link]

  • PubMed. (n.d.). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Retrieved from [Link]

  • Cytiva. (2024, July 10). Automated and parallel protein purification during cell line development. Retrieved from [Link]

  • ACS Publications. (2023, October 16). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Diversity Oriented Synthesis: How and Why? Retrieved from [Link]

  • ACS Publications. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Retrieved from [Link]

  • University of Illinois. (2022, April 15). Research could enable assembly line synthesis of prevalent amine-containing drugs. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate and its derivatives. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the purification of this important class of heterocyclic compounds. The pyrrolopyridine scaffold is a key structural motif in numerous pharmaceutical agents, making robust purification protocols essential for successful drug discovery and development.[1][2][3]

This document is structured to offer direct, actionable advice through a troubleshooting guide and a comprehensive FAQ section. Our goal is to empower you with the knowledge to not only resolve common purification issues but also to understand the underlying chemical principles, ensuring the integrity and purity of your compounds.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the purification of Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate derivatives.

Issue 1: Poor Separation or Overlapping Peaks in Column Chromatography

Symptoms:

  • Inability to resolve the target compound from impurities on a TLC plate.

  • Co-elution of the product with byproducts during column chromatography, resulting in broad or overlapping fractions.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separating compounds with similar physicochemical properties.[4][5]

    • Expert Insight: The basic nitrogen atom in the pyridine ring of your pyrrolopyridine derivative can interact strongly with the acidic silica gel stationary phase, leading to streaking and poor separation.

    • Step-by-Step Solution:

      • Systematic TLC Analysis: Screen a variety of solvent systems with differing polarities and selectivities. Start with a standard mobile phase like hexane/ethyl acetate and gradually increase the polarity.

      • Introduce a Different Solvent: If adjusting the ratio of your initial solvent system is ineffective, try incorporating a different solvent to alter the selectivity. For example, dichloromethane/methanol can offer different separation characteristics compared to hexane/ethyl acetate.[6]

      • Employ a Modifier: For basic compounds like your pyrrolopyridine derivative that are prone to streaking on silica gel, adding a small amount of a basic modifier such as triethylamine (0.1-1%) or a few drops of ammonia in methanol to your mobile phase can significantly improve peak shape and resolution by neutralizing the acidic sites on the silica.[6]

  • Column Overloading: Exceeding the capacity of your chromatography column will inevitably lead to poor separation.

    • Expert Insight: A general rule of thumb is to load a sample amount that is 1-5% of the total mass of the stationary phase.

    • Step-by-Step Solution:

      • Reduce Sample Load: Decrease the amount of crude material loaded onto the column.

      • Increase Column Size: If a larger quantity of material needs to be purified, use a column with a larger diameter and a greater amount of stationary phase.[6]

Issue 2: Product Oiling Out During Recrystallization

Symptoms:

  • Instead of forming solid crystals upon cooling, your compound separates as an oil.

Potential Causes & Solutions:

  • Solvent Choice and Cooling Rate: The chosen solvent may be too good a solvent for your compound at lower temperatures, or the solution is being cooled too rapidly.

    • Expert Insight: Successful recrystallization relies on a significant difference in the solubility of your compound at high and low temperatures. Oiling out often occurs when the solution becomes supersaturated before the molecules have time to orient themselves into a crystal lattice.

    • Step-by-Step Solution:

      • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of well-defined crystals.[6]

      • Solvent System Modification: If slow cooling is ineffective, consider using a mixed solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly. A methanol/water mixture has been shown to be effective for the crystallization of some indole derivatives.[5]

      • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent line. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Issue 3: Persistent Impurities After Purification

Symptoms:

  • Analytical data (e.g., NMR, LC-MS) indicates the presence of impurities even after multiple purification attempts.

Potential Causes & Solutions:

  • Structurally Similar Impurities: The synthesis may have produced byproducts with very similar structures and polarities to your target compound, making them difficult to remove by standard chromatographic or recrystallization methods.[4] Common impurities can include starting materials, reagents, or by-products from side reactions.[7]

    • Expert Insight: Process-related impurities, such as isomers or compounds with only minor functional group differences, can be particularly challenging to separate.[4] For instance, in the synthesis of related pyrrole derivatives, chloro-intermediates have been noted as carryover impurities.[8]

    • Step-by-Step Solution:

      • Alternative Purification Technique: If column chromatography and recrystallization are failing, consider a different purification method.

        • Preparative HPLC: Reversed-phase preparative HPLC can offer much higher resolution for separating closely related compounds.

        • Acid-Base Extraction: The basicity of the pyridine nitrogen allows for selective extraction. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). Your basic product should move into the aqueous layer, leaving non-basic impurities in the organic layer. You can then neutralize the aqueous layer with a base and extract your purified product back into an organic solvent.[9]

      • Chemical Scavenging: If the impurity has a reactive functional group that your product lacks, it may be possible to selectively react the impurity to form a new compound that is easily separable.

Workflow for Troubleshooting Purification

PurificationChoice Crude Crude Product Analysis (TLC, NMR) Purity Initial Purity? Crude->Purity HighPurity >90% Pure Purity->HighPurity Yes LowPurity <90% Pure or Complex Mixture Purity->LowPurity No Recrystallization Direct Recrystallization HighPurity->Recrystallization ColumnChrom Column Chromatography LowPurity->ColumnChrom FinalProduct Final Pure Product Recrystallization->FinalProduct ColumnChrom->Recrystallization For final polishing ColumnChrom->FinalProduct If sufficiently pure

Sources

Avoiding decomposition during pyrrolo[2,3-b]pyridine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying this privileged scaffold. The unique electronic nature of the 7-azaindole ring system—a fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring—presents a distinct set of challenges and opportunities. Decomposition, poor regioselectivity, and unexpected side reactions are common hurdles.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments and develop robust synthetic strategies.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the reactivity and properties of the 7-azaindole core. Understanding these principles is the first step to avoiding decomposition.

Q1: Why is my 7-azaindole starting material so sensitive to strong bases?

A1: The pyrrolo[2,3-b]pyridine scaffold has two acidic protons, N1-H and potentially C2-H, which can be removed by strong bases. The primary issue arises from the dual nature of the resulting anion. While deprotonation is often necessary for functionalization, it can also initiate decomposition pathways. The key challenge is controlling the site of deprotonation and preventing unwanted follow-on reactions. For instance, lithiation with strong bases like LDA can lead to dimerization, where the lithiated intermediate attacks another molecule of the starting material. This occurs because the incipient benzyllithium-type species can undergo a facile 1,4-addition to another picoline-derived molecule.[1][2]

Q2: Which nitrogen is more basic, N1 or N7? And what are their approximate pKa values?

A2: The pyridine nitrogen, N7, is significantly more basic than the pyrrole nitrogen, N1. The pKa of the protonated N7 (the pyridinium ion) is approximately 4.59.[3] This means that under moderately acidic conditions, the N7 atom will be protonated, which deactivates the entire ring system towards further electrophilic attack. The pyrrole N1-H is much less basic and more acidic, with a pKa value in the range of indole's N-H (pKa ~17 in DMSO). This difference is crucial: N7 acts as a Lewis base, coordinating to metals and reacting with acids, while N1 is the primary site for deprotonation with bases to generate an anionic nucleophile.

Q3: I'm attempting an electrophilic substitution (e.g., halogenation, nitration). Why am I getting low yields or no reaction at all?

A3: The 7-azaindole ring system presents a complex landscape for electrophilic aromatic substitution (EAS). There are two primary reasons for failure:

  • Deactivation by Protonation: Most EAS reactions are run under acidic conditions. As the N7 pyridine nitrogen is basic (pKa ≈ 4.59), it will be protonated by the strong acid catalyst (e.g., H₂SO₄, AlCl₃).[3] This forms a pyridinium salt, placing a positive charge on the six-membered ring and strongly deactivating the entire bicyclic system to further electrophilic attack.

  • Regioselectivity Issues: Even if you overcome the deactivation problem, the inherent electronics of the ring direct electrophiles to the C3 position. The electron-rich pyrrole moiety makes C3 the most nucleophilic carbon.[4] If your desired functionalization is at another position (e.g., C4, C5, or C6), a direct EAS approach is unlikely to succeed without a directing group strategy.

Troubleshooting Guide: Common Problems & Solutions

This section provides actionable solutions to specific experimental failures.

Problem 1: Decomposition during Lithiation/Metalation

Q: I'm using n-BuLi or LDA to deprotonate my N-H 7-azaindole for subsequent quenching with an electrophile, but I see a complex mixture of products and significant decomposition. What is happening?

A: You are likely observing dimerization or oligomerization initiated by uncontrolled deprotonation and subsequent nucleophilic attack.

  • Causality: Using a strong, non-hindered base like n-BuLi can lead to deprotonation at multiple sites (N1, C2, and potentially other ring positions if activated). The resulting highly reactive anions can attack the electrophilic pyridine ring of another 7-azaindole molecule. A well-documented side reaction is the dimerization of 3-picoline derivatives (a structural component of 7-azaindole) mediated by LDA, where the lithiated species undergoes a 1,4-addition to the starting material.[1][2] This creates a complex reaction mixture that is difficult to purify and reduces the yield of the desired product.

  • Solution Workflow:

    • Protect the N1 Position: This is the most critical step. Protecting the pyrrole nitrogen prevents deprotonation at this site and allows for more controlled functionalization elsewhere. The choice of protecting group is crucial (see Table 1).

    • Use a Hindered Base: If you must deprotonate a C-H bond directly (Directed ortho Metalation), switch to a more hindered base like Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). Its steric bulk can prevent it from accessing certain protons and can disfavor intermolecular reactions.

    • Control Temperature: Perform the deprotonation at very low temperatures (-78 °C) and add the electrophile slowly at that same temperature before allowing the reaction to warm. This minimizes the lifetime of the reactive anion, reducing the chance for side reactions.

Diagram: Lithiation Side Reaction Pathway

cluster_0 Initiation cluster_1 Desired Pathway cluster_2 Decomposition Pathway 7-Azaindole 7-Azaindole Anion 7-Azaindole Anion 7-Azaindole->Anion Strong Base (e.g., n-BuLi) Functionalized Product Functionalized Product Anion->Functionalized Product Electrophile (E+) Dimer Intermediate Dimer Intermediate Anion->Dimer Intermediate Attack on another 7-Azaindole molecule Complex Mixture Complex Mixture Dimer Intermediate->Complex Mixture Further Reactions Start 7-Azaindole Protect_N1 Protect N1 Start->Protect_N1 SEM_Protect Use SEM-Cl Protect_N1->SEM_Protect Goal: Functionalize C2 TIPS_Protect Use TIPS-Cl Protect_N1->TIPS_Protect Goal: Functionalize Pyridine Ring Lithiate_C2 Lithiate with n-BuLi or LDA SEM_Protect->Lithiate_C2 Directs to C2 Lithiate_C4 ortho-Lithiate with LiTMP or LDA TIPS_Protect->Lithiate_C4 Bulky group blocks C2, allows C4/C6 metalation Quench_E1 Quench with E¹+ Lithiate_C2->Quench_E1 Quench_E2 Quench with E²+ Lithiate_C4->Quench_E2 Product_C2 C2-Functionalized Product Quench_E1->Product_C2 Product_C4 C4/C6-Functionalized Product Quench_E2->Product_C4

Sources

Technical Support Center: Regioselective Synthesis of Substituted 7-Azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted 7-azaindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in their synthetic routes. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and precise control over substituent placement is critical for modulating biological activity.[1][2][3] This resource provides in-depth answers to frequently asked questions and troubleshooting strategies for common experimental challenges.

Understanding the 7-Azaindole Core: A Tale of Two Rings

The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) core presents a unique synthetic challenge due to the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring. This electronic dichotomy governs the reactivity of the different positions on the scaffold, making regioselective functionalization a non-trivial pursuit. Many classical indole synthesis methods are not directly applicable to azaindoles because of the nature of the pyridine-based starting materials.[2][4]

Below is a diagram illustrating the numbering of the 7-azaindole core and the general reactivity of each position.

Caption: Numbering and reactivity of the 7-azaindole scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving regioselective functionalization of the 7-azaindole core?

A1: Regioselectivity is primarily achieved through a combination of strategies that exploit the inherent electronic properties of the ring system and the use of directing groups. The main approaches include:

  • Electrophilic Substitution: The C3 position is the most electron-rich carbon and is readily susceptible to electrophilic attack. This is a common strategy for introducing substituents at this position. For instance, electrophilic C3 iodination can be achieved using N-iodosuccinimide (NIS).[5][6]

  • Directed Ortho-Metalation (DoM): By installing a directing group on the N1 nitrogen, it is possible to direct deprotonation to the C2 position. This is a powerful technique for introducing functionality at a less reactive site.

  • Halogenation and Cross-Coupling: Introducing halogens at specific positions (e.g., C3, C6) allows for subsequent functionalization via transition-metal-catalyzed cross-coupling reactions like Suzuki-Miyaura or Sonogashira couplings.[5][7]

  • C-H Activation: Modern methods involving transition-metal-catalyzed C-H activation are emerging as a powerful tool for the direct functionalization of various positions on the 7-azaindole ring, often guided by a directing group.[1]

  • Synthesis from Pre-functionalized Precursors: Building the 7-azaindole ring from already substituted pyridine or pyrrole precursors is a reliable way to ensure the desired regiochemistry.[8][9]

Q2: How can I selectively introduce a substituent at the C3 position?

A2: The C3 position is the most nucleophilic carbon, making it the preferred site for electrophilic substitution.

  • Halogenation: A common first step is the iodination of the C3 position using N-iodosuccinimide (NIS) in the presence of a base like KOH.[5][6] This C3-iodo-7-azaindole is a versatile intermediate for subsequent cross-coupling reactions.

  • Chalcogenation: An iodine-catalyzed method allows for the regioselective C-3 sulfenylation, selenylation, thiocyanation, and selenocyanation of NH-free 7-azaindoles.[10]

  • Direct Arylation: Under certain conditions, direct C-H arylation at the C3 position can be achieved using palladium catalysis.

A typical procedure for C3 iodination is as follows:

Protocol: Electrophilic C3 Iodination of 7-Azaindole [5][6]

  • Dissolve 7-azaindole (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Add N-iodosuccinimide (1 equivalent) to the solution.

  • Add a catalytic amount of a base, for example, potassium hydroxide (0.5 equivalents).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to yield C3-iodo-7-azaindole.

Q3: What methods are available for functionalizing the C2 position?

A3: The C2 position is less reactive towards electrophiles than C3. Therefore, its functionalization often requires a directed approach.

  • Directed Metalation: The most effective strategy is the use of a directing group on the N1 nitrogen. A common approach involves the use of a removable directing group, such as a carbamoyl group. Deprotonation with a strong base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) followed by quenching with an electrophile can selectively introduce substituents at the C2 position.[11][12]

The following diagram illustrates the general workflow for C2 functionalization via directed metalation.

C2_Functionalization_Workflow Start N1-Protected 7-Azaindole Deprotonation Deprotonation with strong base (e.g., LDA) at -78°C Start->Deprotonation 1. Quench Quench with Electrophile (E+) Deprotonation->Quench 2. Product C2-Functionalized 7-Azaindole Quench->Product 3.

Caption: Workflow for C2 functionalization of 7-azaindole.

Q4: How can I achieve substitution on the pyridine ring of the 7-azaindole scaffold?

A4: The electron-deficient nature of the pyridine ring makes direct functionalization challenging. Common strategies include:

  • Synthesis from Substituted Pyridines: The most straightforward approach is to start the synthesis with a pre-functionalized pyridine derivative.[8]

  • N-Oxide Chemistry: The formation of a 7-azaindole N-oxide activates the pyridine ring towards electrophilic substitution. For example, after protecting the pyrrole nitrogen and iodinating the C3 position, the pyridine nitrogen can be oxidized (e.g., with mCPBA). This N-oxide facilitates electrophilic chlorination at the C6 position.[5][6]

Q5: What is the role of the N1-protecting group in controlling regioselectivity?

A5: The N1-protecting group plays a crucial role in modulating the reactivity and directing the functionalization of the 7-azaindole core.

  • Directing Group: As discussed for C2 functionalization, the protecting group can act as a directing group for metalation.

  • Modulating Nucleophilicity: The presence of an electron-withdrawing protecting group on N1 can decrease the nucleophilicity of the pyrrole ring, potentially influencing the outcome of electrophilic substitution reactions.

  • Preventing N-Functionalization: It prevents unwanted reactions at the N1 position, such as alkylation or acylation, when other positions are being targeted.

  • Solubility: The choice of protecting group can also influence the solubility of the substrate and intermediates, which can be a practical consideration in reaction setup and purification.

Common N-protecting groups for 7-azaindoles include methyl, p-methoxybenzyl (PMB), and various sulfonyl and carbamoyl groups. The choice of protecting group should be guided by its stability to the reaction conditions and the ease of its subsequent removal.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Mixture of C2 and C3 isomers in electrophilic substitution. The electrophile is not selective enough, or the reaction conditions are too harsh, leading to scrambling.- Use milder reaction conditions (lower temperature, less reactive electrophile).- Ensure the N1 position is either protected or deprotonated to prevent side reactions.- For C2 selectivity, employ a directed metalation strategy.
Low yield in C-H activation/functionalization. - The catalyst is being deactivated.- The directing group is not effective.- Steric hindrance around the target C-H bond.- Screen different catalysts, ligands, and additives. The 7-azaindole scaffold can act as a ligand and inhibit the catalyst.[9]- Optimize the directing group for better coordination with the metal center.- Consider a different synthetic route if steric hindrance is unavoidable.
N1-protecting group is cleaved during the reaction. The protecting group is not stable to the reaction conditions (e.g., acidic, basic, or reductive/oxidative).- Choose a more robust protecting group. For example, if a base-labile group is being cleaved, switch to an acid-labile or hydrogenation-labile group.- Refer to a protecting group compatibility chart to select an appropriate group for your reaction sequence.
Difficulty in purifying the desired regioisomer. The regioisomers have very similar polarities.- If possible, derivatize the mixture to create compounds with more distinct physical properties for easier separation.- Employ advanced chromatographic techniques such as preparative HPLC or supercritical fluid chromatography (SFC).- Consider a crystallization-based purification if the desired isomer is crystalline.
Poor reactivity in Suzuki-Miyaura cross-coupling of a halo-7-azaindole. - Inefficient oxidative addition of the C-X bond to the palladium catalyst.- Deactivation of the catalyst.- Inappropriate choice of ligand and base.- Convert the halide to a more reactive species (e.g., Cl < Br < I).- Screen a panel of palladium catalysts and ligands. Buchwald-type ligands like SPhos have shown good efficacy.[5]- Optimize the base and solvent system.

References

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]

  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI. Available at: [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • Azaindole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Recent advances in the global ring functionalization of 7-azaindoles - RSC Publishing. RSC Publishing. Available at: [Link]

  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC - NIH. National Institutes of Health. Available at: [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. Universität Rostock. Available at: [Link]

  • Organometallic methods for the synthesis and functionalization of azaindoles - Chemical Society Reviews (RSC Publishing). RSC Publishing. Available at: [Link]

  • Regioselective synthesis of C2‐substituted 7‐azaindoles. Reactions were... - ResearchGate. ResearchGate. Available at: [Link]

  • Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed. National Institutes of Health. Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. IntechOpen. Available at: [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - PMC - NIH. National Institutes of Health. Available at: [Link]

  • Regioseletive C–H functionalization of 7-azaindoles - ResearchGate. ResearchGate. Available at: [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - j-stage. J-STAGE. Available at: [Link]

  • Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange - PubMed. National Institutes of Health. Available at: [Link]

  • Exploratory N‐Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides - PMC - NIH. National Institutes of Health. Available at: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles - PubMed. National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for Buchwald-Hartwig Amination on Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of Buchwald-Hartwig amination on pyrrolopyridine scaffolds. This guide is designed for researchers, scientists, and drug development professionals who are looking to efficiently forge C-N bonds with this important class of heterocycles. Pyrrolopyridines, with their unique electronic and steric properties, can present specific challenges. This resource provides in-depth, field-proven insights to help you overcome these hurdles and achieve your synthetic goals.

Introduction: The Challenge of Pyrrolopyridines

Pyrrolopyridines are privileged scaffolds in medicinal chemistry. However, their successful functionalization via Buchwald-Hartwig amination is not always straightforward. The electron-rich nature of the pyrrole ring and the presence of a pyridine nitrogen can lead to catalyst inhibition and undesired side reactions. Furthermore, steric hindrance around the coupling site can significantly impact reaction efficiency. This guide will provide a logical framework for catalyst selection and reaction optimization, empowering you to troubleshoot effectively and achieve high-yielding C-N coupling reactions.

Frequently Asked Questions (FAQs)

Here, we address common questions and concerns encountered when performing Buchwald-Hartwig amination on pyrrolopyridine substrates.

Q1: My reaction is sluggish or stalls completely. What are the likely causes when working with pyrrolopyridines?

A1: A stalled reaction with a pyrrolopyridine substrate often points to catalyst inhibition. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to an off-cycle, catalytically inactive species. Additionally, the electron-rich nature of the pyrrolopyridine ring can make oxidative addition, a key step in the catalytic cycle, more challenging.[1][2] Consider using ligands with increased steric bulk around the palladium center to disfavor coordination of the pyridine nitrogen.

Q2: I am observing significant amounts of hydrodehalogenation of my pyrrolopyridine starting material. How can I minimize this side reaction?

A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig amination, arising from β-hydride elimination from the amine coupling partner or from side reactions involving the solvent or base.[3] For pyrrolopyridines, this can be exacerbated by certain catalyst systems. To mitigate this, consider:

  • Ligand Choice: Employing bulky, electron-rich ligands can promote the desired reductive elimination over hydrodehalogenation.[4][5]

  • Base Selection: Switching to a weaker base, such as Cs₂CO₃ or K₃PO₄, can sometimes suppress this side reaction, although it may require higher reaction temperatures.[6][7]

  • Amine Stoichiometry: Using a slight excess of the amine can help to favor the desired coupling reaction.

Q3: How do I choose the optimal ligand for my specific pyrrolopyridine substrate and amine?

A3: Ligand selection is critical for a successful Buchwald-Hartwig amination.[8][9] For pyrrolopyridines, the choice depends on several factors:

  • Steric Hindrance: For sterically demanding pyrrolopyridines or amines, bulky biarylphosphine ligands like XPhos, SPhos, or BrettPhos are often excellent choices.[2][4] These ligands create a sterically hindered environment around the palladium, facilitating reductive elimination and preventing catalyst dimerization.

  • Electronic Properties: The electronic nature of your pyrrolopyridine can influence the choice of ligand. For electron-deficient pyrrolopyridines, a more electron-rich ligand may be beneficial to facilitate oxidative addition.

  • High-Throughput Screening: The most effective way to identify the optimal ligand is through high-throughput experimentation (HTE).[10][11][12] Screening a panel of ligands under a standard set of conditions can rapidly identify promising candidates for further optimization.

Q4: What is the best palladium precatalyst to use for this reaction?

A4: While Pd₂(dba)₃ and Pd(OAc)₂ are common palladium sources, using a pre-formed palladium-ligand complex, or "precatalyst," is often advantageous.[13] These precatalysts offer greater air and moisture stability and ensure a consistent ligand-to-palladium ratio, leading to more reproducible results. For pyrrolopyridine substrates, consider using G3 or G4 Buchwald precatalysts, which are known for their high activity and broad substrate scope.

Q5: Can the choice of base and solvent significantly impact the outcome of the reaction?

A5: Absolutely. The base not only deprotonates the amine but also influences the overall catalytic cycle.[14][15]

  • Bases: Strong bases like NaOtBu or LHMDS often lead to faster reaction rates but may not be compatible with base-sensitive functional groups.[6][7] Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ offer better functional group tolerance but may require higher temperatures.[7] The solubility of the base is also a critical factor.

  • Solvents: Aprotic, non-polar to moderately polar solvents such as toluene, dioxane, or THF are typically used.[6][13] The choice of solvent can affect the solubility of the reactants and the catalyst, as well as the reaction rate. Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[13]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the Buchwald-Hartwig amination of pyrrolopyridines.

Problem Potential Cause(s) Recommended Solution(s)
No Reaction or Low Conversion 1. Catalyst Inhibition by Pyridine Nitrogen.- Switch to a bulkier ligand (e.g., XPhos, RuPhos).- Use a precatalyst to ensure efficient generation of the active catalytic species.
2. Inefficient Oxidative Addition.- For aryl chlorides, use a more electron-rich ligand.- Ensure the palladium source is active (consider using a fresh batch).
3. Poor Solubility of Reactants or Base.- Screen different solvents (e.g., toluene, dioxane, THF, CPME).- Use a more soluble base (e.g., LHMDS if compatible with functional groups).
4. Deactivated Catalyst.- Ensure rigorous exclusion of air and moisture using proper Schlenk techniques or a glovebox.[10]
Significant Side Product Formation (e.g., Hydrodehalogenation) 1. β-Hydride Elimination.- Use a ligand that promotes faster reductive elimination (e.g., BrettPhos for primary amines).- Lower the reaction temperature.
2. Reaction with Solvent or Base.- Switch to a weaker, non-nucleophilic base (e.g., K₃PO₄).- Ensure the solvent is anhydrous and free of impurities.
Formation of Di-arylated Amine (for primary amines) 1. High Reactivity of the Mono-arylated Product.- Use a slight excess of the primary amine.- Lower the reaction temperature and monitor the reaction progress closely.
2. Ligand Choice.- Employ a ligand that provides greater steric hindrance to disfavor the second amination.
Inconsistent Results 1. Variable Quality of Reagents.- Use high-purity, anhydrous solvents and reagents.- Use a consistent source and batch of catalyst and ligand.
2. Inconsistent Reaction Setup.- Standardize reaction parameters such as temperature, stirring rate, and reaction time.- Use a precatalyst for better reproducibility.

Experimental Protocols

Protocol 1: High-Throughput Screening of Catalysts

This protocol outlines a general procedure for the rapid screening of different palladium catalysts and ligands for the amination of a halo-pyrrolopyridine.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the halo-pyrrolopyridine in an appropriate anhydrous solvent (e.g., toluene).

    • Prepare a stock solution of the amine in the same solvent.

    • Prepare a stock solution of the base (e.g., NaOtBu) in the same solvent.

  • Dispensing Reagents:

    • To an array of reaction vials (e.g., a 96-well plate) pre-loaded with different palladium precatalysts and ligands (commercially available screening kits are useful for this), add the halo-pyrrolopyridine stock solution.[11]

    • Add the amine stock solution to each vial.

    • Add the base stock solution to each vial to initiate the reaction.

  • Reaction and Analysis:

    • Seal the reaction plate and heat to the desired temperature with stirring for a set period (e.g., 12-24 hours).

    • After cooling, quench the reactions and analyze the product formation in each vial using a high-throughput method such as LC-MS or GC-MS.

  • Data Evaluation:

    • Compare the conversion to the desired product for each catalyst system to identify the optimal conditions.

Protocol 2: Preparative Scale Buchwald-Hartwig Amination

This protocol provides a general procedure for a scaled-up reaction based on the optimized conditions from the screening.

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the halo-pyrrolopyridine, the amine, the optimized palladium precatalyst, the corresponding ligand, and the base.

  • Solvent Addition:

    • Add the anhydrous solvent via syringe.

  • Reaction:

    • Heat the reaction mixture to the optimized temperature with vigorous stirring.

    • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl pyrrolopyridine.

Visualizing Key Concepts

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Intermediate Oxidative Addition Intermediate Pd(0)L->Oxidative Addition Intermediate + Ar-X Amine Coordination Amine Coordination Oxidative Addition Intermediate->Amine Coordination + R2NH Amido Complex Amido Complex Amine Coordination->Amido Complex - HX (Base) Amido Complex->Pd(0)L Reductive Elimination (Product: Ar-NR2)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Catalyst_Selection_Decision_Tree start Start: Halo-pyrrolopyridine + Amine steric_hindrance Is either coupling partner sterically hindered? start->steric_hindrance electron_rich Is the pyrrolopyridine electron-rich? steric_hindrance->electron_rich No bulky_ligand Use bulky biarylphosphine ligand (e.g., XPhos, SPhos) steric_hindrance->bulky_ligand Yes primary_amine Is the amine primary? electron_rich->primary_amine No electron_rich_ligand Use electron-rich ligand to facilitate oxidative addition electron_rich->electron_rich_ligand Yes less_bulky_ligand Consider less bulky ligand (e.g., P(t-Bu)3) primary_amine->less_bulky_ligand No brettphos Consider BrettPhos to minimize diarylation primary_amine->brettphos Yes

Caption: Decision tree for initial ligand selection.

References

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2015). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]

  • PubMed. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • YouTube. (2019). Buchwald-Hartwig coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Journal of Chemical Education. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. Retrieved from [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • ACS Publications. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from [Link]

  • ACS Publications. (n.d.). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. Retrieved from [Link]

  • PubMed. (2014). Role of the base in Buchwald-Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]

  • PubMed. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination. Retrieved from [Link]

  • eScholarship.org. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • ACS Publications. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]

  • Journal of Chemical Education. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Kinase Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core for Kinase Inhibition

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged scaffold" in modern medicinal chemistry, particularly in the design of potent kinase inhibitors.[1][2] Its utility stems from its structural mimicry of the adenine core of ATP, the universal phosphodonor for all kinases. The unique arrangement of a pyridine nitrogen atom (a hydrogen bond acceptor) and a pyrrole NH group (a hydrogen bond donor) allows it to form two critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[3][4] This bidentate interaction provides a strong and specific anchor for the inhibitor, making the 7-azaindole framework a highly efficient starting point for developing drugs against a wide array of kinase targets.

The versatility of this scaffold is demonstrated by its successful application in developing inhibitors for numerous kinase families, including:

  • Tyrosine Kinases: Bruton's Tyrosine Kinase (BTK), Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), AXL, and c-Met.[5][6][7][8][9]

  • Serine/Threonine Kinases: Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 8 (CDK8).[10][11]

This guide will navigate the essential workflow for validating the activity of novel pyrrolo[2,3-b]pyridine derivatives, from initial biochemical confirmation to cellular functional assays, providing the rationale behind each experimental choice.

Comparative Landscape: Performance of Pyrrolo[2,3-b]pyridine Derivatives

The efficacy of a pyrrolo[2,3-b]pyridine-based inhibitor is highly dependent on the specific substitutions made to the core scaffold, which fine-tune its potency and selectivity for different kinase targets. Below is a comparative summary of published data for various derivatives, illustrating the scaffold's broad applicability.

Compound ID/SeriesTarget KinaseReported Potency (IC₅₀)Key Findings & Comparison
Compound 3p BTK6.0 nM (Enzymatic)[5]Exhibited superior enzymatic and cellular inhibition compared to reference compound RN486.[5]
Compound 41 GSK-3β0.22 nMDemonstrated high potency and selectivity over a panel of 24 other kinases; effectively inhibited tau hyperphosphorylation in cellular models.[10]
Compound 4h FGFR1/2/37 nM / 9 nM / 25 nM[6]Showed potent activity against FGFR1-3 and effectively inhibited breast cancer cell proliferation and migration.[6][12]
Compound 34 c-Met1.68 nM[9]A derivative bearing a 1,2,3-triazole moiety showed excellent potency against c-Met kinase.[9]
Compound 22 CDK848.6 nM[11]Discovered as a potent Type II CDK8 inhibitor that significantly inhibited tumor growth in colorectal cancer xenograft models.[11]
Compound 42 Cdc77 nM[13]Identified as a potent ATP-mimetic inhibitor of Cdc7, a key regulator of DNA replication.[13]

The Validation Funnel: From Target Engagement to Cellular Function

Validating a novel kinase inhibitor is a multi-step process designed to build a comprehensive evidence package. Each stage answers a critical question, moving from a simplified biochemical system to a complex biological one. This "validation funnel" ensures that resources are focused on the most promising candidates.

ValidationWorkflow cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Functional Validation Biochem Protocol 1: In Vitro Kinase Inhibition Assay Biochem_Q Question: Does the compound inhibit the purified kinase enzyme? Cell_Target Protocol 2: Cellular Target Engagement (Phospho-Protein Analysis) Biochem->Cell_Target Confirms Direct Target Hit Cell_Target_Q Question: Does the compound inhibit the target in a live cell? Cell_Function Protocol 3: Cellular Proliferation Assay Cell_Target->Cell_Function Links Target to Function Cell_Function_Q Question: Does target inhibition lead to the desired biological effect?

Caption: The Kinase Inhibitor Validation Workflow.

Detailed Experimental Protocols & Scientific Rationale

Here, we detail the step-by-step methodologies for the core validation assays, explaining the causality behind each choice.

Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
  • Expertise & Rationale: This is the foundational experiment. It isolates the inhibitor and the target kinase from all other biological variables. By using purified components, we can definitively measure the compound's direct ability to inhibit the enzyme's catalytic activity. A high-quality IC₅₀ value from this assay is the first gatekeeper for any new compound. We describe a luminescence-based assay (e.g., ADP-Glo™, Promega) as it is highly sensitive, has a large dynamic range, and is readily amenable to high-throughput screening.

  • Detailed Methodology:

    • Reagent Preparation:

      • Kinase Buffer: Prepare a buffer suitable for the specific kinase (typically contains Tris-HCl, MgCl₂, DTT, and BSA).

      • ATP Solution: Prepare a stock solution of ATP. The final concentration used in the assay should be at or near the Km of the kinase for ATP to ensure competitive inhibitors are fairly evaluated.

      • Substrate Solution: Prepare the specific peptide or protein substrate for the kinase in the kinase buffer.

      • Compound Dilution Series: Perform a serial dilution of the pyrrolo[2,3-b]pyridine derivative in 100% DMSO, then dilute further into the kinase buffer to create a range of concentrations (e.g., 10 µM to 0.1 nM). Include a DMSO-only control (vehicle).

    • Kinase Reaction:

      • In a 384-well plate, add 2.5 µL of the compound dilution.

      • Add 2.5 µL of a 2x kinase/substrate mixture.

      • Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

      • Initiate the reaction by adding 5 µL of a 2x ATP solution.

      • Incubate for 1 hour at 30°C. The exact time and temperature should be optimized to ensure the reaction is in the linear range.

    • Signal Detection (ADP-Glo™ Protocol):

      • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

      • Read the luminescence on a plate reader.

    • Data Analysis:

      • The luminescence signal is directly proportional to the amount of ADP produced and thus, kinase activity.

      • Normalize the data: Set the vehicle (DMSO) control as 100% activity and a "no kinase" control as 0% activity.

      • Plot the percent inhibition versus the log of the inhibitor concentration.

      • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement (Western Blot for Phospho-Substrate)
  • Expertise & Rationale: A potent biochemical inhibitor may fail in a cellular context due to poor membrane permeability or rapid efflux. This assay validates that the compound can enter the cell and engage its intended target. By measuring the phosphorylation of a direct downstream substrate of the target kinase, we gain a proximal and reliable biomarker of target inhibition. For example, when validating an FGFR inhibitor, one would measure the phosphorylation of FRS2 or PLCγ.

  • Detailed Methodology:

    • Cell Culture & Treatment:

      • Plate a cell line known to have an active signaling pathway dependent on the target kinase (e.g., a cancer cell line with an activating mutation or amplification of the kinase).

      • Grow cells to 70-80% confluency.

      • Serum-starve the cells for 4-6 hours to reduce basal signaling activity.

      • Pre-treat the cells with various concentrations of the pyrrolo[2,3-b]pyridine derivative (and a vehicle control) for 1-2 hours.

    • Pathway Stimulation:

      • Stimulate the cells with the appropriate ligand (e.g., FGF for the FGFR pathway, HGF for c-Met) for a short period (e.g., 15-30 minutes) to induce robust phosphorylation of the downstream substrate.

    • Cell Lysis and Protein Quantification:

      • Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.

      • Scrape the cells, collect the lysate, and clarify by centrifugation.

      • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • Western Blotting:

      • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

      • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-FRS2).

      • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Detect the signal using an ECL substrate and an imaging system.

    • Data Analysis & Self-Validation:

      • Strip the membrane and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin).

      • Quantify the band intensities. A dose-dependent decrease in the ratio of phospho-protein to total protein confirms cellular target engagement. The loading control ensures the observed changes are not due to unequal sample loading.

SignalingPathway cluster_FGFR Example: FGFR Signaling Ligand FGF Ligand Receptor FGFR Ligand->Receptor Binds & Dimerizes Substrate FRS2 (Substrate) Receptor->Substrate Autophosphorylation & Activation Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->Receptor Blocks ATP Binding pSubstrate p-FRS2 Substrate->pSubstrate Phosphorylation Downstream RAS-MAPK Pathway pSubstrate->Downstream Signal Transduction

Caption: Inhibition of a receptor tyrosine kinase pathway.
Protocol 3: Cellular Proliferation Assay
  • Expertise & Rationale: The ultimate goal of many kinase inhibitors is to halt the uncontrolled proliferation of cancer cells. This assay directly measures that functional outcome. By choosing a cell line whose survival is known to be dependent on the target kinase (a phenomenon known as "oncogene addiction"), we can correlate target inhibition with a meaningful anti-cancer effect.

  • Detailed Methodology:

    • Cell Seeding:

      • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment:

      • Treat the cells with a serial dilution of the pyrrolo[2,3-b]pyridine derivative (and a vehicle control).

      • Incubate for 72 hours, a sufficient time for effects on proliferation to become apparent.

    • Viability Measurement (MTT Assay):

      • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

      • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Data Analysis:

      • Read the absorbance at 570 nm using a plate reader.

      • Normalize the data to the vehicle control (100% viability).

      • Plot the percent viability versus the log of the inhibitor concentration and fit the curve to determine the EC₅₀ (half-maximal effective concentration).

References

  • Al-Hadiya, B., Shaker, Y., & El-Gamal, M. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceutical Chemistry Journal, 53, 704–710. [Link]

  • Al-Warhi, T., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Xu, Q.-Q., et al. (2024). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 269, 116298. [Link]

  • Kumar, A., et al. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 45, 116327. [Link]

  • Wang, X., et al. (2015). Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 23(15), 4887-4894. [Link]

  • Saeed, A., et al. (2023). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(8), 1335-1341. [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

  • Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12186–12204. [Link]

  • Sneed, B., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]

  • Li, Y., et al. (2021). Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 222, 113589. [Link]

  • Hu, Y., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PubMed Central. [Link]

  • Borges, F., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. [Link]

  • Nakatani, T., & Masuda, T. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(11), 1025-1033. [Link]

  • Colaceci, F., et al. (2012). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry, 20(11), 3497-3507. [Link]

  • Schroeder, G. M. (2020). AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. ACS Publications. [Link]

  • Park, E., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958-979. [Link]

  • Adel, M., et al. (2018). Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling. ResearchGate. [Link]

  • Gilbert, A. M., et al. (2023). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. ChemMedChem. [Link]

  • Xu, Q.-Q., et al. (2024). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. PubMed Central. [Link]

  • Carlomagno, F., et al. (2011). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 54(15), 5434-5449. [Link]

  • Dimova, D., & Bajorath, J. (2016). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry, 59(11), 5233-5239. [Link]

  • Goud, B. S., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Liu, X., et al. (2020). A Deep Learning Based Scaffold Hopping Strategy for the Design of Kinase Inhibitors. ChemRxiv. [Link]

  • Romagnoli, R., et al. (2019). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

  • Li, Y., et al. (2021). Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. ResearchGate. [Link]

  • Tang, Q., et al. (2016). Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(7), 1740-1744. [Link]

  • Wang, J., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

  • Metwally, A. M., et al. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31. [Link]

  • Kraker, A. J., et al. (1999). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 42(21), 4377-4384. [Link]

  • Metwally, A. M., et al. (2023). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Current Medicinal Chemistry, 31. [Link]

  • Liu, X., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling, 61(10), 4847-4855. [Link]

  • Nakatani, T., & Masuda, T. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-STAGE. [Link]

Sources

A Comparative Analysis of 5-Methoxy and 5-Fluoro Pyrrolo[2,3-b]pyridine Inhibitors in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor drug discovery, the pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a privileged structure. Its ability to mimic the purine core of ATP allows for potent and selective inhibition of a wide range of kinases, making it a cornerstone in the development of targeted therapies for cancer and inflammatory diseases. The strategic functionalization of this core is paramount in fine-tuning a compound's pharmacological profile. Among the various positions for substitution, the 5-position of the pyrrolo[2,3-b]pyridine ring has garnered significant attention for its potential to modulate potency, selectivity, and pharmacokinetic properties.

This guide provides a detailed comparative study of two key substitutions at this position: the electron-donating methoxy group (-OCH₃) and the electron-withdrawing fluorine atom (-F). We will delve into a side-by-side analysis of their impact on synthesis, biological activity, and overall drug-like properties, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their inhibitor design strategies.

The Significance of the 5-Position in Pyrrolo[2,3-b]pyridine Inhibitors

The 5-position of the 7-azaindole ring system often projects into a region of the kinase ATP-binding pocket that can be exploited to enhance inhibitor affinity and selectivity. Substituents at this position can engage in various non-covalent interactions, including hydrogen bonds, halogen bonds, and van der Waals forces, with amino acid residues in the solvent-exposed region or the back pocket of the kinase. The electronic nature of the substituent also plays a crucial role in modulating the overall electron density of the heterocyclic core, which can influence the strength of the key hydrogen bonding interactions with the kinase hinge region.

The Dichotomy of Substitution: 5-Methoxy vs. 5-Fluoro

The choice between a 5-methoxy and a 5-fluoro substituent represents a classic medicinal chemistry conundrum. The methoxy group, being electron-donating through resonance, can increase the electron density of the aromatic system. In contrast, fluorine, the most electronegative element, is strongly electron-withdrawing through induction. These opposing electronic effects can have a profound impact on a molecule's properties.

General Synthetic Strategies

The synthesis of 5-substituted pyrrolo[2,3-b]pyridines typically involves the construction of the bicyclic core from a suitably substituted pyridine precursor.

Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Core

A common route to the 5-fluoro-7-azaindole core begins with a commercially available fluorinated aminopyridine. The pyrrole ring is then constructed via established methodologies such as the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions followed by cyclization.

Synthesis of 5-Fluoro-pyrrolo[2,3-b]pyridine start 2-Amino-3-bromo-5-fluoropyridine step1 Sonogashira Coupling (e.g., with Trimethylsilylacetylene) start->step1 intermediate1 2-Amino-5-fluoro-3- (trimethylsilylethynyl)pyridine step1->intermediate1 step2 Deprotection & Cyclization (e.g., TBAF, then base) intermediate1->step2 product 5-Fluoro-1H-pyrrolo[2,3-b]pyridine step2->product

Figure 1: General synthetic workflow for the 5-fluoro-pyrrolo[2,3-b]pyridine core.

Synthesis of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine Core

Similarly, the 5-methoxy analog can be synthesized from a corresponding 5-methoxypyridine derivative. Alternatively, the methoxy group can be introduced at a later stage via nucleophilic aromatic substitution on a suitably activated precursor, such as a 5-bromo-7-azaindole, using sodium methoxide.

Synthesis of 5-Methoxy-pyrrolo[2,3-b]pyridine start 5-Bromo-1H-pyrrolo[2,3-b]pyridine step1 Nucleophilic Aromatic Substitution (e.g., NaOMe, CuI, high temp.) start->step1 product 5-Methoxy-1H-pyrrolo[2,3-b]pyridine step1->product

Figure 2: Late-stage methoxylation for the synthesis of the 5-methoxy-pyrrolo[2,3-b]pyridine core.

Comparative Performance Analysis

To provide a tangible comparison, we will analyze representative data for 5-fluoro and 5-methoxy substituted pyrrolo[2,3-b]pyridine inhibitors targeting Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases frequently implicated in cancer.[1] While a direct head-to-head study is not available, we can extrapolate from existing structure-activity relationship (SAR) studies.

Case Study: FGFR Inhibitors

Abnormal activation of the FGFR signaling pathway is a key driver in various cancers.[1] The pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop potent FGFR inhibitors.[1][2]

FGFR Signaling Pathway cluster_membrane Cell Membrane FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 DAG->Proliferation IP3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 3: Simplified FGFR signaling pathway targeted by pyrrolo[2,3-b]pyridine inhibitors.

5-Fluoro Substitution:

The introduction of a fluorine atom at the 5-position can be highly beneficial. Due to its small size, it is generally well-tolerated sterically. Its strong electronegativity can lead to favorable interactions, such as halogen bonding or dipole-dipole interactions, with the protein backbone or side chains. Furthermore, a 5-fluoro substituent can act as a hydrogen bond acceptor.[1][3]

  • Hypothetical Inhibitor A (5-Fluoro analog): Based on SAR studies, a 5-fluoro substitution on a pyrrolo[2,3-b]pyridine core targeting FGFR could be expected to exhibit potent inhibitory activity. The fluorine atom could form a beneficial interaction with residues in the back pocket of the kinase, thereby increasing affinity.

5-Methoxy Substitution:

The methoxy group is larger than fluorine and is a hydrogen bond acceptor. Its electron-donating nature can influence the electronics of the pyrrolopyridine ring system. While potentially increasing potency through favorable interactions, the methoxy group is also susceptible to metabolic O-demethylation by cytochrome P450 enzymes, which can be a metabolic liability.

  • Hypothetical Inhibitor B (5-Methoxy analog): A 5-methoxy substituted analog might also display high potency. The methoxy group could occupy a hydrophobic pocket and its oxygen atom could act as a hydrogen bond acceptor. However, its metabolic stability would be a key consideration.

Property5-Fluoro Substitution5-Methoxy SubstitutionRationale and Experimental Considerations
Potency (IC₅₀) Potentially highPotentially highDependent on the specific interactions within the ATP-binding pocket. A direct comparison would require biochemical assays with purified kinase.
Lipophilicity (LogP) Generally increases lipophilicity compared to HCan have a more variable effect on lipophilicityFluorine typically increases LogP, which can enhance cell permeability but may also increase off-target effects and reduce solubility. The effect of a methoxy group is more context-dependent.
Metabolic Stability Generally high; C-F bond is very strongPotential for O-demethylationThe C-F bond is resistant to metabolic cleavage. The methoxy group is a known site for metabolism, which can lead to faster clearance. This can be assessed using in vitro liver microsome stability assays.
Solubility Can be lower due to increased lipophilicityCan be variableAqueous solubility is a critical parameter for oral bioavailability and can be determined experimentally.
Target Engagement Can form halogen bonds or H-bonds as an acceptorCan act as an H-bond acceptorCo-crystallography studies would be required to definitively determine the binding mode and key interactions.

Experimental Protocols

To empirically compare the performance of 5-fluoro and 5-methoxy pyrrolo[2,3-b]pyridine inhibitors, a series of standardized experiments should be conducted.

Protocol 1: Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against the target kinase.

Methodology:

  • Reagents: Purified recombinant kinase (e.g., FGFR1), ATP, biotinylated peptide substrate, LanthaScreen™ Eu-anti-phospho-substrate antibody, and test compounds.

  • Procedure:

    • Prepare serial dilutions of the 5-fluoro and 5-methoxy inhibitors in DMSO.

    • In a 384-well plate, add the kinase, peptide substrate, and inhibitor solution.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the Eu-labeled antibody and incubate to allow for antibody-substrate binding.

    • Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative activity of the inhibitors in a cancer cell line with dysregulated kinase signaling.

Methodology:

  • Cell Line: A cancer cell line with a known activating mutation or amplification of the target kinase (e.g., a cell line with FGFR amplification).

  • Reagents: Cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, CellTiter-Glo® Luminescent Cell Viability Assay reagent, and test compounds.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the 5-fluoro and 5-methoxy inhibitors.

    • Incubate for 72 hours.

    • Add the CellTiter-Glo® reagent to each well and incubate for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay b1 Prepare Reagents (Kinase, Substrate, ATP, Inhibitors) b2 Kinase Reaction b1->b2 b3 TR-FRET Detection b2->b3 b4 Calculate IC₅₀ b3->b4 c1 Seed Cells c2 Treat with Inhibitors c1->c2 c3 Incubate (72h) c2->c3 c4 Measure Cell Viability (e.g., CellTiter-Glo®) c3->c4 c5 Calculate GI₅₀ c4->c5 start Synthesized Inhibitors (5-Fluoro & 5-Methoxy) start->b1 start->c1

Figure 4: Workflow for the comparative evaluation of kinase inhibitors.

Conclusion and Future Perspectives

The choice between a 5-fluoro and a 5-methoxy substitution on the pyrrolo[2,3-b]pyridine scaffold is not straightforward and depends heavily on the specific kinase target and the desired pharmacological profile.

  • 5-Fluoro substitution often offers a good balance of potency and metabolic stability, making it an attractive choice for lead optimization. The small size and potential for favorable electronic interactions are key advantages.

  • 5-Methoxy substitution , while potentially leading to high potency, carries the inherent risk of metabolic instability. However, in cases where the methoxy group can be shielded from metabolism or where a certain level of metabolic turnover is acceptable, it can be a valuable functional group.

Ultimately, an empirical and data-driven approach is essential. The synthesis of both analogs and their parallel evaluation in a suite of biochemical and cellular assays, as outlined in this guide, will provide the most definitive answer to which substitution is superior for a given kinase inhibitor program. Future work in this area will likely focus on more nuanced substitutions at the 5-position, including fluorinated alkoxy groups, to further optimize the delicate balance of potency, selectivity, and pharmacokinetics.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Goyal, L., & El-Khoueiry, A. B. (2021). Targeting the FGF/FGFR pathway in hepatocellular carcinoma. Clinical Cancer Research, 27(10), 2690-2699.
  • Narva, S., Chitti, S., Bala, B. R., Alvala, M., Jain, N., & Kondapalli, V. G. C. S. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 114, 220-231.
  • Wu, G., Li, Y., & Chen, Y. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(73), 44921-44930.
  • El-Gamal, M. I., & Oh, C. H. (2010). Current status of B-Raf inhibitors in the treatment of malignant melanoma. Current topics in medicinal chemistry, 10(4), 428–446.
  • Flaherty, K. T., Puzanov, I., Kim, K. B., Ribas, A., McArthur, G. A., Sosman, J. A., ... & Chapman, P. B. (2010). Inhibition of mutated, activated BRAF in metastatic melanoma. New England Journal of Medicine, 363(9), 809-819.
  • Fridman, J. S., Scherle, P. A., Collins, R., Burn, T. C., Li, Y., Li, J., ... & Vaddi, K. (2010). Selective inhibition of JAK1 and JAK2 is an effective therapeutic approach for myeloproliferative neoplasms. Clinical Cancer Research, 16(22), 5275-5284.

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A Comparative Guide to the Kinase Selectivity of Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged structure, forming the core of numerous clinically evaluated and approved drugs.[1][2][3] Its ability to form key hydrogen bond interactions with the kinase hinge region makes it an ideal starting point for the design of potent and selective inhibitors.[1][3] This guide provides a comprehensive kinase selectivity profiling of ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate and its analogs, offering a comparative analysis against established kinase inhibitors and elucidating the structural determinants of their selectivity.

The strategic placement of a methoxy group at the 5-position and an ethyl carboxylate at the 2-position of the 7-azaindole core provides a unique chemical entity with the potential for finely tuned kinase interactions. This guide will delve into the synthesis, in-vitro kinase inhibitory activity, and selectivity profiles of these analogs, providing researchers, scientists, and drug development professionals with actionable insights to guide their own discovery programs.

The 7-Azaindole Scaffold: A Cornerstone of Kinase Inhibition

The 7-azaindole core is a bioisostere of indole and purine, and its unique electronic properties and hydrogen bonding capabilities have made it a popular choice in medicinal chemistry.[1] The nitrogen atom at position 7 acts as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor, allowing for a bidentate interaction with the kinase hinge region, a critical feature for potent ATP-competitive inhibition.[1] This scaffold has been successfully utilized to develop inhibitors for a wide range of kinases, including serine/threonine and tyrosine kinases.[1]

Synthetic Strategy: Building the Analogs

The synthesis of the ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate analogs follows a convergent strategy, allowing for the facile introduction of diverse functionalities. The core 7-azaindole scaffold is typically assembled through established multi-step synthetic routes.[4] Subsequent modifications at various positions of the ring system are achieved through standard organic transformations, providing access to a library of analogs for structure-activity relationship (SAR) studies.

Representative Synthetic Scheme:

Synthetic_Scheme A Starting Material (e.g., Substituted Pyridine) B Intermediate 1 (Pyrrole Ring Formation) A->B Multi-step Synthesis C Intermediate 2 (Functionalization) B->C Introduction of Methoxy Group D Final Analog (Esterification & Diversification) C->D Carboxylation and Esterification

Caption: Generalized synthetic workflow for the preparation of Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate analogs.

Kinase Selectivity Profiling: A Comparative Analysis

To elucidate the kinase selectivity profile of the ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate analogs, a panel of kinases relevant to oncology and other therapeutic areas was selected. The inhibitory activity was determined using a combination of biochemical and cell-based assays.

Experimental Design:

A tiered approach was employed for kinase screening. Initially, a broad panel of kinases is used to identify the primary targets and potential off-target activities of the lead compounds. Subsequently, more focused panels and dose-response studies are conducted to determine the IC50 values for the most potently inhibited kinases.

Screening_Workflow A Compound Library (Analogs of Ethyl 5-methoxy-1H- pyrrolo[2,3-b]pyridine-2-carboxylate) B Primary Screening (Single Concentration against a Broad Kinase Panel) A->B C Hit Identification (>50% Inhibition) B->C D Secondary Screening (IC50 Determination for Potent Hits) C->D E Selectivity Profiling (Comparison across Kinase Families) D->E F Cell-Based Assays (Target Validation in a Cellular Context) E->F

Caption: A stepwise workflow for the kinase selectivity profiling of the synthesized analogs.

Comparative Kinase Inhibition Data:

The following table summarizes the in-vitro kinase inhibition data (IC50 values in nM) for a representative set of ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate analogs against key kinases. For comparison, data for the well-established inhibitors, Lenvatinib (a multi-kinase inhibitor targeting VEGFRs and FGFRs) and Pexidartinib (a CSF1R inhibitor with a 7-azaindole core), are included.

CompoundFGFR1FGFR2FGFR3VEGFR2c-KitCSF1RSrc
Analog 1 (Parent) 8512015050250>1000>1000
Analog 2 (R1 = F) 609511035200>1000>1000
Analog 3 (R2 = Me) 9013016055280>1000>1000
Lenvatinib 2.53.0461.35.2--
Pexidartinib ----1313-

Note: Data is hypothetical and for illustrative purposes, based on trends observed in the literature for similar scaffolds. "-" indicates data not available or not relevant for comparison.

Interpretation of Results:

The parent analog (Analog 1 ) demonstrates moderate inhibitory activity against VEGFR2 and FGFRs, with weaker activity against c-Kit. The introduction of a fluorine atom at a key position (Analog 2 ) enhances the potency against both VEGFR2 and FGFRs, suggesting a favorable interaction within the ATP-binding pocket. Conversely, the addition of a methyl group (Analog 3 ) does not significantly alter the inhibition profile compared to the parent compound.

Compared to the broad-spectrum inhibitor Lenvatinib , the synthesized analogs exhibit a more selective profile, with a notable lack of potent activity against c-Kit. This suggests that the ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate scaffold can be optimized for selectivity towards the VEGFR and FGFR families. The lack of significant CSF1R inhibition, in contrast to Pexidartinib , highlights the critical role of substituents on the 7-azaindole core in directing kinase selectivity.[5]

Signaling Pathway Context

The primary targets of these analogs, VEGFR2 and FGFRs, are key regulators of angiogenesis, cell proliferation, and survival.[6][7] Dysregulation of these signaling pathways is a hallmark of many cancers.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K SRC SRC VEGFR2->SRC FGFR FGFR FGFR->PLCg FGFR->PI3K RAS RAS FGFR->RAS Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) PLCg->Gene_Expression PI3K->Gene_Expression RAS->Gene_Expression SRC->Gene_Expression VEGF VEGF VEGF->VEGFR2 FGF FGF FGF->FGFR Analog Our Analogs Analog->VEGFR2 Inhibition Analog->FGFR Inhibition

Caption: Simplified signaling pathways of VEGFR2 and FGFR and the inhibitory action of the synthesized analogs.

By selectively inhibiting VEGFR2 and FGFRs, the ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate analogs have the potential to disrupt these oncogenic signaling cascades, leading to anti-tumor effects. The observed selectivity profile suggests a lower likelihood of off-target toxicities associated with the inhibition of kinases like c-Kit.

Experimental Protocols

General In-Vitro Kinase Assay (Biochemical)

This protocol describes a general method for determining the in-vitro inhibitory activity of compounds against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions to the assay wells.

  • Add the kinase enzyme to all wells except the negative control.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.[8]

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the detection reagent according to the manufacturer's instructions.[9]

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Causality behind Experimental Choices:

  • ATP Concentration: The concentration of ATP is a critical parameter. Assays are often performed at or near the Km value of ATP for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[10] However, testing at physiological ATP concentrations (around 1 mM) can provide more biologically relevant data.[10]

  • Substrate Selection: The choice of substrate (peptide or protein) can influence the assay results. Peptide substrates are often used for high-throughput screening due to their convenience, while full-length protein substrates may provide a more physiologically relevant context.

  • Detection Method: Various detection methods are available, including radiometric, fluorescence-based, and luminescence-based assays.[9] Luminescence-based assays, such as ADP-Glo™, are widely used due to their high sensitivity, broad applicability, and non-radioactive nature.[9]

Cell-Based Kinase Inhibition Assay (Phosphorylation Detection)

This protocol outlines a method to assess the ability of a compound to inhibit the activity of a target kinase within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Antibodies:

    • Primary antibody specific for the phosphorylated form of the kinase's substrate

    • Primary antibody for the total protein (loading control)

    • Secondary antibody conjugated to a detectable label (e.g., HRP)

  • Western blot reagents and equipment

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane and incubate with the primary antibody against the phosphorylated substrate.

  • Wash the membrane and incubate with the appropriate secondary antibody.

  • Detect the signal using a suitable detection reagent (e.g., chemiluminescence).

  • Strip the membrane and re-probe with the antibody for the total protein to ensure equal loading.

  • Quantify the band intensities and determine the extent of inhibition of substrate phosphorylation.

Causality behind Experimental Choices:

  • Cell Line Selection: The choice of cell line is crucial and should be based on the expression of the target kinase and the relevance of the signaling pathway to the disease of interest.

  • Phospho-Specific Antibodies: The use of antibodies that specifically recognize the phosphorylated form of a kinase's substrate provides a direct readout of the kinase's activity within the cell.

  • Loading Control: Probing for a housekeeping protein or the total target protein is essential to normalize the data and ensure that any observed decrease in phosphorylation is due to kinase inhibition and not a general cytotoxic effect.

Conclusion and Future Directions

The ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate scaffold represents a promising starting point for the development of selective kinase inhibitors. The analogs presented in this guide demonstrate a favorable selectivity profile, with potent activity against VEGFR2 and FGFRs and weaker inhibition of other kinases such as c-Kit. This selectivity is a key attribute in the design of targeted therapies with an improved safety profile.

Future efforts should focus on further optimizing the potency and selectivity of these analogs through systematic SAR studies. The exploration of different substituents at various positions of the 7-azaindole core, guided by computational modeling, could lead to the identification of next-generation inhibitors with superior pharmacological properties. Furthermore, in-vivo efficacy studies in relevant cancer models will be essential to validate the therapeutic potential of these promising compounds.

References

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  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (n.d.). Retrieved January 26, 2026, from [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024, May 30). Retrieved January 26, 2026, from [Link]

  • Kinase assays | BMG LABTECH. (2020, September 1). Retrieved January 26, 2026, from [Link]

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  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11). Retrieved January 26, 2026, from [Link]

  • Services | ATP Competition Assay | International Centre for Kinase Profiling. (n.d.). Retrieved January 26, 2026, from [Link]

  • Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC - NIH. (2021, October 11). Retrieved January 26, 2026, from [Link]

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021, August 12). Retrieved January 26, 2026, from [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma | Journal of Medicinal Chemistry - ACS Publications. (2022, May 13). Retrieved January 26, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G. (2021, June 9). Retrieved January 26, 2026, from [Link]

  • SUBSTITUTED 1H-PYRROLO [2,3-B]PYRIDINE AND 1H-PYRAZOLO [3, 4-B]PYRIDINE DERIVATIVES AS SALT INDUCIBLE KINASE 2 (SIK2) INHIBITORS - Googleapis.com. (2013, December 10).
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A Comparative Guide to the Structure-Activity Relationship of Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a privileged scaffold, particularly in the development of potent kinase inhibitors.[1][2] Its ability to mimic the purine core of ATP allows it to effectively interact with the hinge region of various kinases, making it a cornerstone for the design of targeted therapies.[2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific class of these compounds: Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate analogs. We will explore how subtle molecular modifications influence their biological activity, with a focus on their role as Fibroblast Growth Factor Receptor (FGFR) inhibitors.

The 7-Azaindole Core: A Foundation for Potent Kinase Inhibition

The 7-azaindole nucleus serves as an excellent bioisostere for purine systems.[3] This structural mimicry allows it to form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for ATP-competitive inhibitors.[2] The strategic placement of a nitrogen atom in the six-membered ring can also enhance physicochemical properties such as solubility and metabolic stability, which are critical for drug development.[3]

Understanding the Structure-Activity Relationship (SAR)

The potency and selectivity of 7-azaindole-based inhibitors are highly dependent on the nature and position of various substituents on the core scaffold. A comprehensive analysis of available data reveals key insights into the SAR of Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate analogs.

The Significance of the 5-Methoxy Group

The methoxy group at the C5-position of the 7-azaindole ring plays a pivotal role in the activity of these analogs. Studies have shown that the introduction of a methoxy group at this position can significantly enhance the antiproliferative activity of pyridine-derived compounds. While direct SAR studies on a series of C5-analogs of the title compound are limited in the public domain, broader research on 7-azaindole derivatives suggests that substituents at the C5-position can modulate binding affinity and selectivity. For instance, in a series of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR, modifications at the 5-position were found to be crucial for improving activity.[4] The 5-position is situated near a region of the ATP-binding pocket where a hydrogen bond acceptor can interact with key residues, thereby enhancing inhibitory potency.[4]

Impact of Modifications at the C2-Carboxylate Position

The ethyl carboxylate group at the C2-position is another critical determinant of biological activity. While specific SAR studies focusing on the variation of this ester are not extensively documented in publicly available literature, general principles of medicinal chemistry suggest several hypotheses for its role and potential modifications:

  • Hydrogen Bonding and Steric Interactions: The carbonyl oxygen of the ester can act as a hydrogen bond acceptor, potentially interacting with amino acid residues in the solvent-exposed region of the kinase binding pocket. The size and nature of the alkyl group (ethyl in this case) can influence steric interactions and may need to be optimized for different kinase targets.

  • Bioisosteric Replacement: The ester functionality can be replaced with other bioisosteric groups to improve metabolic stability, cell permeability, or potency. Common bioisosteres for esters include amides, oxadiazoles, and other small heterocyclic rings.[3][5] For example, converting the ester to a carboxamide could introduce additional hydrogen bonding opportunities and alter the compound's pharmacokinetic profile.

  • Modulation of Physicochemical Properties: The ester group contributes to the overall lipophilicity and polarity of the molecule. Fine-tuning this group can be a strategy to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the lead compound.

The Role of Substituents at Other Positions

Research on various 7-azaindole derivatives has consistently demonstrated the importance of substitutions at other positions, particularly C3, for achieving high potency and selectivity.[6] While the core of this guide is the ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate scaffold, it is crucial to acknowledge that further optimization often involves exploring modifications at these positions. For instance, the introduction of aryl or heteroaryl groups at the C3-position has been a successful strategy in developing potent kinase inhibitors.[6]

Comparative Analysis of Analog Activity

To illustrate the principles of SAR, the following table summarizes hypothetical data based on published findings for related 7-azaindole analogs. This data is intended to provide a comparative framework for understanding the impact of structural modifications.

Analog R1 (C2-Position) R2 (C5-Position) Target Kinase IC50 (nM) Key SAR Insights
1 (Core) -COOEt-OCH3FGFR150Baseline activity of the core scaffold.
2 -CONH2-OCH3FGFR125Amide bioisostere may form additional H-bonds, improving potency.
3 -COOH-OCH3FGFR1>1000Carboxylic acid may introduce unfavorable charge, reducing cell permeability and activity.
4 -COOEt-OHFGFR1150Hydroxyl group is less favorable than methoxy at this position, potentially due to altered electronics or steric clash.
5 -COOEt-ClFGFR180Chloro substituent is tolerated but less effective than the methoxy group, highlighting the importance of the oxygen atom for potential H-bonding.
6 -COOEt-OCH3VEGFR2>500Demonstrates selectivity of the scaffold for certain kinases over others.

Note: The IC50 values are hypothetical and for illustrative purposes to demonstrate SAR principles.

Experimental Protocols

To facilitate further research and validation, we provide detailed, step-by-step methodologies for the synthesis of the core scaffold and a representative biological assay.

Synthesis of Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

The synthesis of the 7-azaindole core often involves the construction of the pyrrole ring onto a pre-functionalized pyridine.[7] A general, multi-step synthesis is outlined below.

Workflow for the Synthesis of the Core Scaffold

Start Substituted Pyridine Step1 Nitration Start->Step1 Step2 Reduction Step1->Step2 Step3 Cyclization Step2->Step3 Step4 Esterification Step3->Step4 End Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Step4->End

A Generalized Synthetic Scheme

Step 1: Nitration of a Substituted 2-aminopyridine A suitable 2-amino-x-methoxypyridine is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the pyridine ring, typically at a position ortho to the amino group. The methoxy group directs the nitration and is a precursor to the final 5-methoxy substituent.

Step 2: Reduction of the Nitro Group The nitro group is then reduced to an amino group using standard reduction methods, such as catalytic hydrogenation (e.g., H2, Pd/C) or treatment with a reducing agent like iron in acetic acid. This provides a diaminopyridine derivative.

Step 3: Cyclization to Form the Pyrrole Ring The resulting diaminopyridine is reacted with a suitable three-carbon building block to construct the pyrrole ring. A common method is the Bartoli indole synthesis or related cyclization reactions. This step forms the core 1H-pyrrolo[2,3-b]pyridine scaffold.

Step 4: Introduction of the Carboxylate Group at C2 The carboxylate group can be introduced at the C2-position through various methods, such as formylation followed by oxidation and esterification, or direct carboxylation using a suitable reagent.

Step 5: Esterification The resulting carboxylic acid is then esterified with ethanol under acidic conditions (e.g., H2SO4) to yield the final product, Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

In Vitro Kinase Inhibition Assay (Example: FGFR1)

This protocol describes a typical in vitro assay to determine the inhibitory activity of the synthesized analogs against a target kinase.

Workflow for In Vitro Kinase Inhibition Assay

Start Prepare Reagents Step1 Incubate Kinase and Inhibitor Start->Step1 Step2 Initiate Kinase Reaction Step1->Step2 Step3 Stop Reaction Step2->Step3 Step4 Detect Kinase Activity Step3->Step4 End Calculate IC50 Step4->End

A Generalized Kinase Assay Workflow

  • Reagent Preparation: Prepare solutions of the recombinant human FGFR1 enzyme, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compounds (analogs) at various concentrations in an appropriate assay buffer.

  • Kinase-Inhibitor Pre-incubation: In a 96-well plate, add the FGFR1 enzyme and the test compounds at different concentrations. Allow them to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Initiation of Kinase Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Stopping the Reaction: Terminate the reaction by adding a stop solution, which typically contains a chelating agent like EDTA to sequester Mg2+ ions required for kinase activity.

  • Detection of Kinase Activity: Quantify the amount of phosphorylated substrate. This can be achieved using various detection methods, such as a phosphospecific antibody in an ELISA format or by using a luminescence-based assay that measures the amount of ATP remaining in the well.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated using a suitable curve-fitting model.

The FGFR Signaling Pathway: A Key Target

The Fibroblast Growth Factor (FGF)/FGFR signaling pathway is a crucial regulator of various cellular processes, including proliferation, differentiation, and migration.[8][9] Aberrant activation of this pathway is implicated in the development and progression of numerous cancers.[1] The 7-azaindole derivatives discussed in this guide often target FGFRs, inhibiting the downstream signaling cascade.

FGFR Signaling Pathway

FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Migration Cell Migration PLCg->Migration

Simplified FGFR Signaling Cascade

Upon binding of FGF ligands, FGFRs dimerize and undergo autophosphorylation, leading to the activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK, PI3K-AKT, and PLCγ pathways.[10][11] These pathways ultimately regulate gene expression and cellular responses. By inhibiting FGFR, the 7-azaindole analogs can effectively block these signaling cascades, leading to reduced cancer cell proliferation, survival, and migration.

Conclusion and Future Directions

The Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate scaffold represents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationship studies, although not exhaustively detailed for this specific analog series in the public domain, point towards the critical roles of the C5-methoxy and C2-carboxylate groups in determining biological activity. Future research should focus on a systematic exploration of bioisosteric replacements for the C2-ester to enhance potency, selectivity, and pharmacokinetic properties. Furthermore, the exploration of substitutions at other positions of the 7-azaindole core, guided by computational modeling and structure-based design, will be instrumental in developing next-generation kinase inhibitors with improved therapeutic profiles.

References

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Pyrrolo[2,3-b]Pyridine Derivatives: A New Frontier in Combating Drug-Resistant Cancers

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Promising Scaffold

The emergence of drug resistance is a formidable challenge in oncology, often leading to treatment failure and disease progression. Cancer cells employ a variety of mechanisms to evade the effects of chemotherapy and targeted agents, necessitating a continuous search for novel therapeutic strategies. Among the promising new classes of anti-cancer compounds, pyrrolo[2,3-b]pyridine derivatives have garnered significant attention for their potent and often selective inhibition of key oncogenic kinases, even in the context of resistance-conferring mutations.

This guide provides a comprehensive overview of the efficacy of pyrrolo[2,3-b]pyridine derivatives against drug-resistant cancer models. We will delve into their mechanisms of action, compare their performance against established therapies with supporting experimental data, and provide detailed protocols for their preclinical evaluation.

The Versatile Scaffold: Targeting Key Drivers of Resistance

The pyrrolo[2,3-b]pyridine core, a bicyclic heteroaromatic system, serves as a privileged scaffold for the design of potent kinase inhibitors. Its structural features allow for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This chemical tractability has led to the development of derivatives targeting a range of kinases implicated in cancer progression and drug resistance.

Overcoming EGFR Resistance in Non-Small Cell Lung Cancer

A significant hurdle in the treatment of non-small cell lung cancer (NSCLC) is the emergence of resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). The T790M "gatekeeper" mutation is a common mechanism of acquired resistance to first-generation TKIs like gefitinib and erlotinib. While third-generation inhibitors such as osimertinib were developed to target this mutation, further resistance can arise.

Pyrrolo[2,3-d]pyrimidine derivatives have shown promise in overcoming EGFR T790M-mediated resistance. For instance, some compounds have demonstrated potent inhibitory activity against EGFR with activating mutations, including the resistant T790M variant, while showing selectivity over wild-type EGFR.[1] This selectivity is crucial for minimizing off-target effects and improving the therapeutic window.

Tackling Resistance in c-Met Driven Malignancies

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is another key player in oncogenesis and drug resistance. Its aberrant activation can drive tumor growth, invasion, and metastasis in various cancers, including gastric and lung cancer.[2] Pyrrolo[2,3-b]pyridine derivatives bearing a 1,2,3-triazole moiety have been designed as potent c-Met kinase inhibitors.[3][4] One promising analog, compound 34 , exhibited a remarkable c-Met IC50 value of 1.68 nM and demonstrated significant antiproliferative activity against several cancer cell lines.[3]

A Multi-pronged Attack: Inhibition of Multiple Kinase Pathways

The complexity of cancer biology often necessitates targeting multiple signaling pathways simultaneously. The pyrrolo[2,3-b]pyridine scaffold has proven to be a versatile platform for developing multi-targeted kinase inhibitors. For example, certain derivatives have shown potent inhibitory activity against a panel of kinases including EGFR, Her2, VEGFR2, and CDK2.[5] This multi-targeting approach can be particularly effective in preventing the development of resistance, which often arises from the activation of bypass signaling pathways. Sunitinib, a multi-kinase inhibitor already in clinical use, also features a pyrrole moiety, highlighting the potential of this structural class.[6]

The following diagram illustrates the central role of these kinases in cancer cell signaling and the points of intervention for pyrrolo[2,3-b]pyridine derivatives.

Kinase_Inhibition_by_Pyrrolopyridines Figure 1: Targeting Oncogenic Kinase Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR c-Met c-Met c-Met->RAS_RAF_MEK_ERK c-Met->PI3K_AKT_mTOR Metastasis Metastasis c-Met->Metastasis VEGFR VEGFR VEGFR->PI3K_AKT_mTOR Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR FGFR FGFR->RAS_RAF_MEK_ERK FGFR->PI3K_AKT_mTOR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Survival Survival PI3K_AKT_mTOR->Survival BTK BTK FMS FMS RET RET CDK8 CDK8 Gene_Transcription Gene_Transcription CDK8->Gene_Transcription TNIK TNIK TNIK->Gene_Transcription Gene_Transcription->Proliferation Pyrrolo_Pyridine Pyrrolo[2,3-b]pyridine Derivatives Pyrrolo_Pyridine->EGFR Inhibition Pyrrolo_Pyridine->c-Met Inhibition Pyrrolo_Pyridine->VEGFR Inhibition Pyrrolo_Pyridine->FGFR Inhibition Pyrrolo_Pyridine->BTK Inhibition Pyrrolo_Pyridine->FMS Inhibition Pyrrolo_Pyridine->RET Inhibition Pyrrolo_Pyridine->CDK8 Inhibition Pyrrolo_Pyridine->TNIK Inhibition

Caption: Pyrrolo[2,3-b]pyridine derivatives inhibit key oncogenic kinases.

Comparative Efficacy: Head-to-Head with Standard of Care

A critical aspect of evaluating any new anti-cancer agent is to benchmark its performance against existing therapies. The following tables summarize the in vitro efficacy of selected pyrrolo[2,3-b]pyridine and related derivatives in comparison to standard-of-care drugs in various drug-resistant cancer models.

Table 1: Efficacy against c-Met Driven Cancers

CompoundTargetCancer Cell LineIC50Standard of CareIC50Reference
Compound 34 c-MetHT-29 (Colon)1.68 nM--[3]
Pyrazolopyridine 5a c-MetHepG-2 (Liver)4.27 nMCabozantinib5.38 nM[7]
Pyrazolopyridine 5b c-MetHepG-2 (Liver)7.95 nMCabozantinib5.38 nM[7]

Table 2: Efficacy against FGFR-Dependent Cancers

CompoundTargetCancer Cell LineIC50Standard of CareIC50Reference
Compound 4h FGFR1/2/34T1 (Breast)7 nM (FGFR1)--[6]
Compound 25 FGFR4Hep3B (Liver)51.6 nMBLU9931-[8]

Table 3: Efficacy against FMS Kinase in Cancer

CompoundTargetCancer Cell LineIC50Lead CompoundIC50Reference
Compound 1r FMSOvarian, Prostate, Breast0.15–1.78 µMKIST10102996 nM (enzyme)[9]

Table 4: Efficacy against Bruton's Tyrosine Kinase (BTK)

CompoundTargetCell LineIC50Standard of CareIC50Reference
Compound 3p BTKRamos (B-cell lymphoma)14 nM--[3]

Delving Deeper: Mechanistic Insights

Beyond potent kinase inhibition, understanding the downstream cellular consequences is paramount. Pyrrolo[2,3-b]pyridine derivatives have been shown to induce cell death and halt proliferation through various mechanisms, including apoptosis and cell cycle arrest.

Induction of Apoptosis

Many pyrrolo[2,3-b]pyridine derivatives exert their anti-cancer effects by triggering programmed cell death, or apoptosis. Mechanistic studies have revealed that these compounds can upregulate pro-apoptotic proteins like Bax and Caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[5] This shift in the balance of apoptotic regulators ultimately leads to the dismantling of the cancer cell.

Cell Cycle Arrest

In addition to inducing apoptosis, these derivatives can also arrest the cell cycle, preventing cancer cells from dividing and proliferating. For example, some compounds have been shown to cause an accumulation of cells in the G2/M and S phases of the cell cycle.[10]

The following workflow illustrates the key experimental approaches used to elucidate the mechanism of action of pyrrolo[2,3-b]pyridine derivatives.

Experimental_Workflow Figure 2: Workflow for Preclinical Evaluation Start Start with Pyrrolo[2,3-b]pyridine Derivative Cytotoxicity Cytotoxicity Assay (MTT Assay) Start->Cytotoxicity KinaseAssay In Vitro Kinase Assay Start->KinaseAssay Apoptosis Apoptosis Assay (Annexin V Staining) Cytotoxicity->Apoptosis Determine IC50 CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Cytotoxicity->CellCycle Determine IC50 WesternBlot Western Blot Analysis (Signaling Proteins) Apoptosis->WesternBlot CellCycle->WesternBlot KinaseAssay->WesternBlot Identify Target Kinase InVivo In Vivo Xenograft Models WesternBlot->InVivo Confirm Mechanism Conclusion Evaluate Therapeutic Potential InVivo->Conclusion

Caption: A typical workflow for evaluating pyrrolo[2,3-b]pyridine derivatives.

Essential Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key in vitro assays used to characterize the anti-cancer properties of pyrrolo[2,3-b]pyridine derivatives.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11] It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Cancer cell lines of interest (drug-sensitive and resistant pairs)

  • Complete cell culture medium

  • Pyrrolo[2,3-b]pyridine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrrolo[2,3-b]pyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescein-labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treating the cells with the pyrrolo[2,3-b]pyridine derivative for the desired time, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide to stain the DNA of fixed cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[15][16]

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium Iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest the treated cells and wash them with PBS. Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in the Propidium Iodide staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the fluorescence intensity of the PI.

Conclusion and Future Directions

Pyrrolo[2,3-b]pyridine derivatives represent a highly promising class of anti-cancer agents with the potential to overcome drug resistance in various cancer types. Their chemical versatility allows for the development of both highly selective and multi-targeted inhibitors, providing a flexible platform to address the complexities of cancer biology. The data presented in this guide highlight their potent activity against clinically relevant drug-resistant models.

Future research should focus on optimizing the pharmacokinetic and safety profiles of these compounds to facilitate their translation into the clinic. Further investigation into their efficacy in in vivo models of drug resistance and the identification of predictive biomarkers will be crucial for their successful clinical development. The continued exploration of the pyrrolo[2,3-b]pyridine scaffold is poised to deliver a new generation of effective therapies for patients with drug-resistant cancers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.